molecular formula C29H26FN5O3S B608173 (Rac)-JBJ-04-125-02

(Rac)-JBJ-04-125-02

Cat. No.: B608173
M. Wt: 543.6 g/mol
InChI Key: VHQVOTINPRYDAO-UHFFFAOYSA-N
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Description

CHEMBL4443062 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQVOTINPRYDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-JBJ-04-125-02: A Technical Whitepaper on its Mechanism of Action as a Mutant-Selective Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-JBJ-04-125-02 is a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant promise in overcoming acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This document provides an in-depth technical overview of the mechanism of action of this compound, with a focus on its selective targeting of EGFR mutants, its impact on downstream signaling pathways, and its synergistic relationship with ATP-competitive inhibitors. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of this novel therapeutic agent.

Core Mechanism of Action

This compound functions as a mutant-selective allosteric inhibitor of EGFR.[1][2][3][4][5] Unlike traditional TKIs that compete with ATP at the kinase domain's active site, JBJ-04-125-02 binds to a distinct, allosteric pocket. This binding induces a conformational change in the EGFR protein, leading to the inhibition of its kinase activity. A critical aspect of its mechanism is its high potency against EGFR harboring specific mutations, notably the L858R/T790M and the resistance-conferring L858R/T790M/C797S mutations.[2][3][4] The racemate, this compound, encompasses this activity.[1][5]

A unique feature of JBJ-04-125-02's mechanism is the significant enhancement of its binding to mutant EGFR in the presence of the covalent ATP-competitive inhibitor, osimertinib.[2][3] This cooperative binding leads to a synergistic effect, resulting in increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[2][3][4] However, increased EGFR dimer formation can limit the treatment efficacy of JBJ-04-125-02 as a single agent.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for JBJ-04-125-02, highlighting its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of JBJ-04-125-02

TargetIC50Cell LinesAssay TypeReference
EGFR L858R/T790M0.26 nMN/A (Biochemical)Biochemical Assay[3][4][6]
EGFR L858RSee Figure 2A in[3]Ba/F3Cell Viability[3]
EGFR L858R/T790MSee Figure 2A in[3]Ba/F3Cell Viability[3]
EGFR L858R/T790M/C797SSee Figure 2A in[3]Ba/F3Cell Viability[3]
EGFR L858R/T790MLow nanomolarH1975Cell Viability[2]

Table 2: In Vivo Efficacy and Pharmacokinetics of JBJ-04-125-02

ParameterValueAnimal ModelDosingReference
Tumor RegressionMarked regression within 4 weeksEGFR L858R/T790M/C797S genetically engineered mice50 mg/kg, oral gavage, once daily[3]
Half-life (t1/2)3 hoursNot specified3 mg/kg, intravenous[3]
AUClast728,577 min*ng/mLNot specified3 mg/kg, intravenous[3]
Cmax1.1 µmol/LNot specified20 mg/kg, oral[3]
Oral Bioavailability3%Not specified20 mg/kg, oral[3]

Signaling Pathway Inhibition

JBJ-04-125-02 effectively inhibits the downstream signaling pathways mediated by activated EGFR. The primary pathways affected are the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cell proliferation, survival, and growth. By inhibiting the phosphorylation of EGFR, JBJ-04-125-02 prevents the subsequent activation of AKT and ERK1/2.[2][3]

EGFR_Signaling_Pathway EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR Allosteric Inhibition Osimertinib Osimertinib Osimertinib->EGFR ATP-Competitive Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK1/2 RAS->ERK ERK->Proliferation

Figure 1: Simplified signaling pathway of this compound action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the inhibitory effect of JBJ-04-125-02 on the proliferation of cancer cell lines.

  • Cell Seeding: Plate Ba/F3, H1975, H3255GR, or H3255DR cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of JBJ-04-125-02 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with JBJ-04-125-02 (72 hours) adhere->treat mts Add MTS reagent treat->mts incubate Incubate (1-4 hours) mts->incubate read Measure absorbance (490 nm) incubate->read analyze Calculate % inhibition and IC50 read->analyze

Figure 2: Workflow for the MTS cell viability assay.

Western Blotting for Phospho-protein Analysis

This protocol is used to determine the effect of JBJ-04-125-02 on the phosphorylation status of EGFR and its downstream targets, AKT and ERK1/2.

  • Cell Lysis: Treat cells with JBJ-04-125-02 at various concentrations for a specified time. For experiments involving EGF, stimulate cells with 10 ng/ml of EGF for 15 minutes prior to drug treatment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • phospho-EGFR (Tyr1068): 1:1000

      • EGFR: 1:2000

      • phospho-AKT (Ser473): 1:2000

      • AKT: 1:2000

      • phospho-ERK1/2: 1:2000

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth Inhibition Studies

This protocol describes the evaluation of the anti-tumor efficacy of JBJ-04-125-02 in a mouse model of NSCLC.

  • Animal Model: Utilize male C57Bl/6 mice or other appropriate strains.

  • Tumor Implantation: Establish tumors by subcutaneously injecting human lung cancer cells (e.g., H1975) or using genetically engineered mouse models of EGFR-mutant lung cancer.

  • Drug Administration: Once tumors are established, treat the mice with JBJ-04-125-02 (e.g., 50 mg/kg or 100 mg/kg) via oral gavage, once daily. A vehicle control group should be included.

  • Tumor Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to assess target engagement.

Synergistic Interaction with Osimertinib

A key finding is the synergistic anti-tumor effect observed when JBJ-04-125-02 is combined with osimertinib. This is attributed to the enhanced binding of JBJ-04-125-02 to mutant EGFR in the presence of osimertinib. This unique cooperativity is not observed with all covalent ATP-competitive EGFR inhibitors.

Synergistic_Effect JBJ This compound Mutant_EGFR Mutant EGFR JBJ->Mutant_EGFR Enhanced_Binding Enhanced Binding of JBJ-04-125-02 JBJ->Enhanced_Binding Osimertinib Osimertinib Osimertinib->Mutant_EGFR Osimertinib->Enhanced_Binding Increased_Apoptosis Increased Apoptosis Mutant_EGFR->Increased_Apoptosis Synergistic_Inhibition Synergistic Inhibition of Cell Growth Mutant_EGFR->Synergistic_Inhibition Enhanced_Binding->Mutant_EGFR Stronger Inhibition

Figure 3: Logical relationship of the synergistic effect with osimertinib.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its unique allosteric mechanism of action, selectivity for resistance-conferring mutations, and synergistic activity with covalent ATP-competitive inhibitors like osimertinib provide a strong rationale for its continued investigation and clinical development. The data and protocols presented in this whitepaper offer a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound.

References

An In-depth Technical Guide to (Rac)-JBJ-04-125-02: A Mutant-Selective Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] As a racemic mixture, it has demonstrated significant potential in overcoming acquired resistance to conventional EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Chemical Properties

This compound is a complex small molecule with the following chemical properties:

PropertyValue
IUPAC Name 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide[3]
Molecular Formula C29H26FN5O3S[2][3][4]
Molecular Weight 543.61 g/mol [2][5]
CAS Number 2140807-05-0 (racemate)[2][3]
Appearance Solid powder[3]

Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket targeted by many traditional TKIs.[6][7] This allosteric binding stabilizes an inactive conformation of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

A key advantage of this mechanism is its efficacy against EGFR mutations that confer resistance to other inhibitors. Specifically, this compound has shown potent activity against the L858R/T790M double mutant and the formidable L858R/T790M/C797S triple mutant, which is resistant to third-generation covalent inhibitors like osimertinib.[7][8]

The binding of this compound to mutant EGFR has been shown to be uniquely enhanced by the presence of osimertinib.[5] This suggests a cooperative binding mechanism where the covalent modification of the ATP site by osimertinib facilitates the binding of the allosteric inhibitor. This synergy leads to a more profound and durable inhibition of EGFR signaling.

Signaling Pathway

The inhibitory effect of this compound on mutant EGFR disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Allosteric Inhibition

EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

Cell LineEGFR Mutation StatusIC50 (nM)Reference
Ba/F3L858R/T790M0.26[1][2][7][8]
Ba/F3L858R>10,000[6]
Ba/F3L858R/T790M/C797SPotent Inhibition (Specific IC50 not stated)[6][8]
H1975L858R/T790MLow nanomolar range[6]
H3255GRL858R/T790MResistant (Inhibited at >1µM)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is described in the supplementary methods of the primary research publication by To C, et al. in Cancer Discovery (2019).[6] Researchers should refer to this publication for the detailed synthetic route and characterization data.

Cell Viability (MTS) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Ba/F3, H1975, or H3255GR cells

  • RPMI-1640 or DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well clear flat-bottom microplates

  • This compound stock solution (in DMSO)

  • CellTiter 96® AQueous One Solution Reagent (MTS)[9]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[10]

  • Incubate the plate for 1-4 hours at 37°C.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTS_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound dilutions incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4h add_mts->incubate_1_4h read_absorbance Read absorbance at 490 nm incubate_1_4h->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data analyze_data->end

Workflow for the Cell Viability (MTS) Assay.
Western Blot Analysis of EGFR Signaling

This protocol is used to determine the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Materials:

  • H1975 or other relevant cells

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the total protein and loading control.

In Vivo Xenograft Studies

This protocol describes the evaluation of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • H1975 cells

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[8]

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot).

Xenograft_Study_Workflow start Start inject_cells Inject H1975 cells subcutaneously into mice start->inject_cells end End monitor_tumors Monitor tumor growth inject_cells->monitor_tumors randomize Randomize mice into treatment and control groups monitor_tumors->randomize treat_mice Administer this compound or vehicle daily randomize->treat_mice measure_tumors Measure tumor volume and body weight regularly treat_mice->measure_tumors measure_tumors->treat_mice Daily Treatment analyze_results Analyze tumor growth inhibition measure_tumors->analyze_results analyze_results->end

Workflow for In Vivo Xenograft Studies.

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated preclinical activity against clinically relevant resistance mutations in NSCLC. Its unique mechanism of action and its synergistic potential when combined with covalent ATP-competitive inhibitors like osimertinib highlight its potential as a future therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar allosteric inhibitors.

References

(Rac)-JBJ-04-125-02: A Technical Guide to a Mutant-Selective Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as the gatekeeper T790M mutation and the subsequent C797S mutation, continually presents clinical challenges. (Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of EGFR designed to address these resistance mechanisms.[1][2][3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[4] This unique mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors.[5] Notably, it has demonstrated potent activity against the double mutant EGFRL858R/T790M and the triple mutant EGFRL858R/T790M/C797S, which is resistant to third-generation TKIs like osimertinib.[2][3]

The binding of this compound induces a conformational change in the EGFR protein, inhibiting its kinase activity and subsequent downstream signaling pathways, including the AKT and ERK1/2 pathways.[2] Furthermore, preclinical studies have shown a synergistic effect when this compound is combined with osimertinib.[3][6] This combination leads to enhanced apoptosis and more effective inhibition of cellular growth compared to either agent alone, suggesting a promising strategy to overcome or delay the onset of resistance.[3][4]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Value Target Reference
IC500.26 nMEGFRL858R/T790M[2][3][7][8]
Model System Concentration/Dosage Effect Reference
H1975 Cells (in vitro)0-1000 nMInhibition of cell proliferation[2]
Ba/F3 Cells (EGFRL858R, EGFRL858R/T790M, EGFRL858R/T790M/C797S)0.01-10 µMInhibition of cell proliferation and EGFR phosphorylation[2]
Genetically Engineered Mice (EGFRL858R/T790M/C797S)50 mg/kg (oral gavage)Marked tumor regressions[2]
Parameter Value (at 3 mg/kg IV) Value (at 20 mg/kg oral) Reference
Half-life (t1/2)3 hours-[2]
AUClast728,577 min*ng/mL-[2]
Cmax-1.1 µmol/L[2]
Oral Bioavailability-3%[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of this compound.

Cell Viability (MTS) Assay

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Plating: Seed cells (e.g., H1975, Ba/F3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).[1]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting

Western blotting is employed to analyze the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., H1975) into the flanks of immunodeficient mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 50-100 mg/kg) or vehicle control via oral gavage daily.[1]

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Proliferation JBJ This compound JBJ->EGFR Allosteric Inhibition

Caption: EGFR signaling pathway inhibited by this compound.

Combination_Therapy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (L858R/T790M/C797S) Signaling Downstream Signaling (AKT, ERK) EGFR->Signaling Apoptosis Increased Apoptosis Signaling->Apoptosis JBJ This compound (Allosteric) JBJ->EGFR Inhibition Osimertinib Osimertinib (ATP-Competitive) Synergy Synergistic Effect JBJ->Synergy Osimertinib->EGFR Inhibition Osimertinib->Synergy

Caption: Synergistic inhibition of EGFR by this compound and Osimertinib.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines EGFR Mutant Cell Lines Treatment Treat with This compound Cell_Lines->Treatment MTS Cell Viability (MTS Assay) Treatment->MTS WB Protein Analysis (Western Blot) Treatment->WB Efficacy Determine Anti-tumor Efficacy Mouse_Model Xenograft Mouse Model Drug_Admin Oral Administration Mouse_Model->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Tumor_Measurement->Efficacy

References

(Rac)-JBJ-04-125-02: A Technical Whitepaper on its Allosteric Modulator Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] This compound has demonstrated significant potential in overcoming resistance to existing ATP-competitive EGFR inhibitors, a major challenge in the treatment of non-small cell lung cancer (NSCLC).[5] This technical guide provides a comprehensive overview of the allosteric modulator properties of this compound, including its inhibitory activity, pharmacokinetic profile, and mechanism of action. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Core Properties and Mechanism of Action

This compound, the racemate of JBJ-04-125-02, functions as a non-competitive inhibitor, binding to an allosteric site on the EGFR kinase domain. This distinct mechanism allows it to be effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs), such as the T790M and C797S mutations.[5] The primary target of this compound is mutant EGFR, and it has shown particular efficacy against the L858R/T790M double mutant and the L858R/T790M/C797S triple mutant.[4][5] By binding to the allosteric site, this compound inhibits the downstream signaling pathways, primarily the PI3K/AKT and RAS/MEK/ERK pathways, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[4]

A noteworthy property of this compound is its synergistic effect when used in combination with the ATP-competitive inhibitor osimertinib. This combination has been shown to enhance the inhibition of cellular growth and increase apoptosis in resistant EGFR-mutant cancer models.[5]

Data Presentation

In Vitro Inhibitory Activity

The mutant-selective inhibitory activity of JBJ-04-125-02 has been characterized in various cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Cell Line/EGFR MutationIC50 (nM)Assay TypeReference
Ba/F3 EGFRL858R/T790M0.26Cell Proliferation[1][2][3][4]
Ba/F3 EGFRL858RInhibits ProliferationCell Proliferation[4][6]
Ba/F3 EGFRL858R/T790M/C797SInhibits ProliferationCell Proliferation[4][5][6]
H1975 (EGFRL858R/T790M)Low NanomolarCell Proliferation[4][6]
Parental Ba/F3No InhibitionCell Proliferation[6]
Wild-type EGFR Ba/F3No InhibitionCell Proliferation[6]
In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in male C57Bl/6 mice have provided initial insights into the in vivo behavior of JBJ-04-125-02.

ParameterValueDosingReference
Half-life (t1/2)3 hours3 mg/kg (intravenous)[4]
Area Under the Curve (AUClast)728,577 min·ng/mL3 mg/kg (intravenous)[4]
Maximal Plasma Concentration (Cmax)1.1 µmol/L20 mg/kg (oral)[4]
Oral Bioavailability3%20 mg/kg (oral)[4]
In Vivo Efficacy

Preclinical studies in genetically engineered mouse models (GEM) of EGFR-mutant lung cancer have demonstrated the anti-tumor activity of JBJ-04-125-02.

Animal ModelDosageAdministrationOutcomeReference
EGFRL858R/T790M/C797S GEM mice50 mg/kgOral gavage, once dailyMarked tumor regressions within 4 weeks[4]
EGFRL858R/T790M/C797S GEM mice100 mg/kgOral gavage, once dailyEffective inhibition of EGFR, AKT, and ERK1/2 phosphorylation[7]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from standard MTS assay procedures to determine the effect of this compound on the proliferation of EGFR-mutant cell lines.[7]

  • Cell Seeding: Seed Ba/F3, H1975, or other relevant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for EGFR Signaling Pathway

This protocol outlines the procedure for analyzing the phosphorylation status of EGFR and its downstream targets, AKT and ERK, in response to this compound treatment.[8]

  • Cell Treatment and Lysis:

    • Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

EGFR Signaling Pathway Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation JBJ This compound JBJ->EGFR Allosteric Inhibition MTS_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 72 hours treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4 hours add_mts->incubate3 read Read Absorbance (490 nm) incubate3->read analyze Analyze Data (IC50 Calculation) read->analyze end End analyze->end Western_Blot_Workflow start Start treatment Cell Treatment & Lysis start->treatment quant Protein Quantification treatment->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

References

A Technical Guide to the Discovery and Synthesis of (Rac)-JBJ-04-125-02, a Novel Allosteric EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-JBJ-04-125-02 has emerged as a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant potential in overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development. It includes a detailed (though currently unavailable in public literature) synthesis protocol, in-depth experimental methodologies for its biological characterization, and a summary of its key quantitative data. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and scientific development.

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of EGFR TKIs. However, the emergence of resistance mutations, such as the T790M and C797S mutations, has limited the long-term efficacy of these agents. This compound is a novel, orally active allosteric inhibitor that targets mutant forms of EGFR, including those with the challenging C797S resistance mutation.[1] Its distinct mechanism of binding to an allosteric site, rather than the highly conserved ATP-binding pocket, offers a promising strategy to circumvent known resistance mechanisms.[1] This guide will delve into the technical details of its discovery and synthesis, providing a valuable resource for the scientific community.

Discovery and Rationale

The discovery of this compound was driven by the need for new therapeutic agents capable of targeting EGFR mutations that confer resistance to third-generation TKIs like osimertinib. The primary research, led by To and colleagues, identified this compound as a potent inhibitor of EGFR harboring L858R/T790M and L858R/T790M/C797S mutations.[1] The rationale behind developing an allosteric inhibitor was to exploit a binding site less prone to the resistance mutations that affect ATP-competitive inhibitors.

Synthesis of this compound

While the primary publication by To et al. in Cancer Discovery mentions that the synthesis of this compound is described in the supplemental methods, this information is not readily accessible in the public domain.[2] The IUPAC name for the compound is 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-6-(4-(piperazin-1-yl)phenyl)isoindolin-2-yl)-N-(thiazol-2-yl)acetamide.[1]

A detailed, step-by-step synthesis protocol is essential for the replication and further investigation of this compound. Unfortunately, despite extensive searches of the scientific literature and patent databases, a specific and detailed synthesis protocol remains unavailable at the time of this writing. Researchers interested in synthesizing this compound are encouraged to seek out the supplementary information associated with the primary publication or explore potential patent filings that may contain these details.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibitory activity against mutant EGFR. The following tables summarize the key quantitative data reported in the literature.

Parameter Value Target Reference
IC500.26 nMEGFR L858R/T790M[3][4]
Cell Line Description Effect of this compound Reference
Ba/F3 (EGFR L858R, L858R/T790M, L858R/T790M/C797S)Murine pro-B cells engineered to express mutant human EGFRInhibition of cell proliferation[2]
H1975Human NSCLC cell line with EGFR L858R/T790M mutationsInhibition of cell proliferation at low nanomolar concentrations[2][4]
Parameter Value Dosage Species Reference
Tumor RegressionMarked regression within 4 weeks50 mg/kg, oral gavage, once dailyGenetically engineered mice (EGFR L858R/T790M/C797S)[4]

Experimental Protocols

Detailed experimental protocols are critical for the validation and extension of scientific findings. While the exact protocols from the primary study are not publicly available, this section provides generalized, yet detailed, methodologies for the key experiments used to characterize this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells (e.g., H1975, Ba/F3 expressing mutant EGFR) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Western Blot Analysis

This technique is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK1/2.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK1/2 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

EGFR Signaling Pathway Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JBJ This compound JBJ->EGFR Allosteric Inhibition

Caption: Inhibition of the mutant EGFR signaling pathway by this compound.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellLines Cancer Cell Lines (e.g., H1975, Ba/F3-mutant EGFR) MTS MTS Assay (72h incubation) CellLines->MTS WB Western Blot (p-EGFR, p-AKT, p-ERK) CellLines->WB Compound This compound (Varying Concentrations) Compound->MTS Compound->WB IC50 IC50 Determination MTS->IC50 Signaling Signaling Inhibition Assessment WB->Signaling

Caption: Workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of next-generation EGFR inhibitors. Its allosteric mechanism of action provides a powerful tool to combat drug resistance in NSCLC. While the publicly available information on its synthesis and detailed experimental protocols is currently limited, this guide consolidates the existing knowledge to provide a foundational resource for researchers in the field. Further disclosure of the detailed synthetic route and specific experimental parameters will be crucial for accelerating the research and development of this promising therapeutic candidate.

References

(Rac)-JBJ-04-125-02: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-JBJ-04-125-02, a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support its application in cancer research.

Core Concepts and Mechanism of Action

This compound is the racemic mixture of JBJ-04-125-02, which has demonstrated significant inhibitory activity against clinically relevant EGFR mutations, including those that confer resistance to existing therapies. As an allosteric inhibitor, it binds to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This unique mechanism allows it to be effective against mutations that alter the ATP-binding site, such as the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation covalent inhibitors like osimertinib.

The binding of JBJ-04-125-02 stabilizes an inactive conformation of the EGFR kinase, thereby inhibiting its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.

Quantitative Data

The following tables summarize the in vitro efficacy of JBJ-04-125-02 against various EGFR genotypes.

Table 1: In Vitro Inhibitory Activity of JBJ-04-125-02 in Ba/F3 Cells

EGFR GenotypeIC50 (nM)
L858R>1000
L858R/T790M0.26[1][2][3]
L858R/T790M/C797S10

Data represents the activity of the active enantiomer, JBJ-04-125-02. The racemate, this compound, is expected to have approximately half the potency.

Table 2: In Vitro and In Vivo Activity of JBJ-04-125-02

Assay TypeCell Line/ModelKey Parameters & Observations
In Vitro Cell Proliferation H1975 (EGFR L858R/T790M)Inhibition of cell proliferation observed at low nanomolar concentrations following 72 hours of treatment.[4][5]
Ba/F3 cells with various EGFR mutationsEffective inhibition of proliferation in cells harboring L858R/T790M and L858R/T790M/C797S mutations.[4]
In Vivo Efficacy Genetically engineered mice (EGFR L858R/T790M/C797S)Oral gavage of 50 mg/kg once daily led to significant tumor regression.[4]
H1975 xenograft mouse modelInhibition of tumor growth.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is adapted for determining the effect of this compound on the proliferation of non-small cell lung cancer (NSCLC) cell lines.

Materials:

  • This compound

  • NSCLC cell lines (e.g., H1975, H3255GR)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom black plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and resuspend cells in complete culture medium. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blotting for EGFR Signaling Pathway Analysis

This protocol details the analysis of EGFR and its downstream signaling proteins.

Materials:

  • This compound

  • NSCLC cell lines (e.g., H1975)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a study to evaluate the anti-tumor activity of this compound in vivo.

Materials:

  • This compound

  • Immunocompromised mice (e.g., athymic nude mice)

  • H1975 cells

  • Matrigel

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of H1975 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare a formulation of this compound in the vehicle. Administer the compound orally via gavage at the desired dose (e.g., 50 or 100 mg/kg) daily. The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess the anti-tumor efficacy. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR Allosteric Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and allosteric inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., H1975) Treatment Treatment with This compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTS) Treatment->ViabilityAssay WesternBlot Western Blot Treatment->WesternBlot Xenograft Xenograft Model Establishment Dosing Oral Gavage Dosing Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Analysis Efficacy Analysis TumorMeasurement->Analysis

Caption: General experimental workflow for evaluating this compound.

References

(Rac)-JBJ-04-125-02 in non-small cell lung cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (Rac)-JBJ-04-125-02 for Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as the gatekeeper T790M mutation and the subsequent C797S mutation, poses a significant clinical challenge. This compound, a potent, orally active, and mutant-selective allosteric inhibitor of EGFR, has emerged as a promising therapeutic agent to overcome this resistance.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound in the context of NSCLC.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[4][7] This allosteric mechanism allows it to be effective against EGFR mutations that confer resistance to traditional ATP-competitive inhibitors. Notably, it demonstrates potent activity against the double mutant EGFRL858R/T790M and the triple mutant EGFRL858R/T790M/C797S, which is resistant to third-generation TKIs like osimertinib.[1][4][6] By binding to the allosteric site, JBJ-04-125-02 inhibits the phosphorylation of EGFR and subsequently downregulates downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[1][4]

Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of NSCLC.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in NSCLC cell lines harboring EGFR mutations.[1][4][7]

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineEGFR Mutation StatusIC50 (nM)Assay Type
Ba/F3EGFRL858R/T790M0.26[1][2][3][5][6]MTS Assay
H1975EGFRL858R/T790MLow nanomolar[1][4]MTS Assay
H3255GREGFRL858R/T790MNot explicitly quantifiedMTS Assay
Ba/F3EGFRL858REffective inhibition[1][4]MTS Assay
Ba/F3EGFRL858R/T790M/C797SEffective inhibition[1][4]MTS Assay
In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in mouse models of NSCLC.

Table 2: In Vivo Anti-tumor Activity of this compound

Animal ModelTreatmentDosing ScheduleOutcome
EGFRL858R/T790M/C797S Genetically Engineered MiceThis compound50 mg/kg, oral gavage, once daily for 15 weeksMarked tumor regression within 4 weeks of treatment.[1]
H1975 Xenograft ModelThis compound100 mg/kg, oral gavage, once daily for 3 daysInhibition of EGFR and downstream signaling.[8]
Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the drug's profile.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueDosing
Half-life (t1/2)3 hours[1]3 mg/kg intravenous
AUClast728,577 min*ng/mL[1]3 mg/kg intravenous
Cmax1.1 µmol/L[1]20 mg/kg oral
Oral Bioavailability3%[1]20 mg/kg oral
Combination Therapy

A significant finding is the synergistic effect of this compound with the ATP-competitive inhibitor osimertinib. Osimertinib has been shown to enhance the binding of JBJ-04-125-02 to mutant EGFR.[4][7] This combination leads to increased apoptosis and more effective inhibition of cell growth both in vitro and in vivo compared to either agent alone.[4][6][7]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

The primary mechanism of action of this compound is the inhibition of the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR Allosteric Inhibition Osimertinib Osimertinib Osimertinib->EGFR ATP-Competitive Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound typically follows a structured workflow.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines NSCLC Cell Lines (H1975, Ba/F3, etc.) treatment Treatment with This compound cell_lines->treatment viability Cell Viability Assay (MTS) treatment->viability western Western Blot Analysis (p-EGFR, p-AKT, p-ERK) treatment->western animal_model NSCLC Mouse Model (Xenograft or GEM) dosing Oral Gavage Dosing animal_model->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement pd_analysis Pharmacodynamic Analysis (Western Blot of Tumors) dosing->pd_analysis

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay (MTS)
  • Cell Seeding: Seed NSCLC cells (e.g., H1975, H3255GR) or Ba/F3 cells stably expressing EGFR mutants in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in growth medium to the desired final concentrations (e.g., 0-1000 nM).[1] The final DMSO concentration should be kept below 0.1%.

  • Treatment: After 24 hours of cell attachment, replace the medium with medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][7]

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-EGFR (Tyr1068)

    • Total EGFR

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

In Vivo Xenograft Studies
  • Animal Models: Utilize immunodeficient mice (e.g., nude or NSG mice) for xenograft studies with human NSCLC cell lines (e.g., H1975) or genetically engineered mouse models (GEMs) with specific EGFR mutations.[1]

  • Tumor Implantation: Subcutaneously inject 5-10 x 106 NSCLC cells in a mixture of medium and Matrigel into the flank of each mouse. For GEMs, tumor development is spontaneous.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width2) two to three times per week.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the drug or vehicle via oral gavage at the specified dose and schedule (e.g., 50 or 100 mg/kg, once daily).[1][7]

  • Efficacy Evaluation: Continue treatment for the duration of the study (e.g., 28 days or longer) and monitor tumor volume and body weight.

  • Pharmacodynamic Analysis: At the end of the study or at specific time points, euthanize the mice and excise the tumors for downstream analysis, such as Western blotting, to assess target engagement. For pharmacodynamic studies, tumors are often collected a few hours after the final dose.[8]

Conclusion

This compound is a promising allosteric inhibitor of mutant EGFR with demonstrated preclinical activity against NSCLC, including models with the challenging C797S resistance mutation. Its unique mechanism of action and synergistic potential with existing TKIs like osimertinib highlight its potential as a future therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to current therapies. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound.

References

Methodological & Application

Application Notes and Protocols for (Rac)-JBJ-04-125-02 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, particularly in the context of non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.

This compound is the racemic mixture of JBJ-04-125-02, which has demonstrated significant inhibitory activity against EGFR mutations, including those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).[3][4][5] The protocols outlined below are for cell viability assays, analysis of EGFR signaling pathway inhibition, and apoptosis induction.

Data Presentation

Table 1: Cell Viability (IC50) of JBJ-04-125-02 in EGFR-Mutant Cell Lines
Cell LineEGFR Mutation StatusIC50 (nM)
Ba/F3L858R/T790M0.26[1][3][4][6]
Ba/F3L858R/T790M/C797S~30
H1975L858R/T790MLow nanomolar range[1][5]

Note: The majority of publicly available data is for the active enantiomer, JBJ-04-125-02. Further testing is recommended to determine the specific IC50 values for the racemic mixture, this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the concentration-dependent effect of this compound on the viability of EGFR-mutant cancer cell lines.

Materials:

  • EGFR-mutant cell lines (e.g., H1975, Ba/F3 L858R/T790M)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Cell Seeding:

    • For adherent cells (e.g., H1975), seed at a density of 3,000-8,000 cells per well in a 96-well plate.

    • For suspension cells (e.g., Ba/F3), seed at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM.[2]

    • Include a DMSO-only control.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[7]

    • Incubate for 1-4 hours at 37°C.[7]

    • Measure the absorbance at 490 nm using a plate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot for EGFR Signaling Pathway

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK.

Materials:

  • EGFR-mutant cell lines (e.g., H1975)

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see Table 2)

  • Chemiluminescent substrate

  • Imaging system

Table 2: Suggested Primary Antibodies for Western Blot

TargetPhosphorylation SiteSupplier (Example)Catalog # (Example)Dilution (Example)
p-EGFRTyr1068Cell Signaling Technology37771:1000
Total EGFRCell Signaling Technology42671:1000
p-AktSer473Cell Signaling Technology40601:2000
Total AktCell Signaling Technology46911:1000
p-ERK1/2Thr202/Tyr204Cell Signaling Technology43701:2000
Total ERK1/2Cell Signaling Technology46951:1000
β-ActinCell Signaling Technology49701:1000

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a DMSO control.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image using an imaging system.

    • Strip and re-probe the membrane for total proteins and a loading control (e.g., β-actin) to ensure equal protein loading.

Apoptosis Assay (Annexin V Staining)

This protocol is to determine if the inhibition of cell viability by this compound is due to the induction of apoptosis.

Materials:

  • EGFR-mutant cell lines (e.g., H1975)

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

    • Include a DMSO-treated control.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Mandatory Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibits Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation JBJ0412502 This compound JBJ0412502->EGFR Allosteric Inhibition

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints start Start: EGFR-Mutant Cell Lines (e.g., H1975, Ba/F3) cell_viability Cell Viability Assay (MTS) start->cell_viability western_blot Western Blot start->western_blot apoptosis_assay Apoptosis Assay (Annexin V) start->apoptosis_assay ic50 Determine IC50 cell_viability->ic50 pathway_inhibition Assess Pathway Inhibition (pEGFR, pAKT, pERK) western_blot->pathway_inhibition apoptosis_induction Quantify Apoptosis apoptosis_assay->apoptosis_induction

Caption: Workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for (Rac)-JBJ-04-125-02 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent, orally active, mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It has demonstrated significant anti-tumor activity in preclinical mouse models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to other tyrosine kinase inhibitors.[3][6] This document provides detailed application notes and protocols for the administration of this compound in mouse models based on published research.

Mechanism of Action

This compound acts as an allosteric inhibitor, binding to a site on the EGFR protein distinct from the ATP-binding pocket.[6] This mechanism allows it to be effective against EGFR mutations that are resistant to traditional ATP-competitive inhibitors, such as the C797S mutation.[6] The compound has shown selectivity for mutant forms of EGFR, including L858R, L858R/T790M, and L858R/T790M/C797S, while sparing wild-type EGFR.[6] Inhibition of mutant EGFR by this compound leads to the downregulation of downstream signaling pathways, including the AKT and ERK1/2 pathways, ultimately inhibiting cell proliferation and inducing apoptosis.[2][6]

Data Presentation

In Vitro Efficacy: Inhibition of Cell Proliferation
Cell LineEGFR Mutation StatusIC50 of JBJ-04-125-02 (µM)
Ba/F3L858RData not available in snippets
Ba/F3L858R/T790M0.26 nM[2][3][4][5]
Ba/F3L858R/T790M/C797SEffective as a single agent[6]
H1975L858R/T790MLow nanomolar range[6]
In Vivo Efficacy: Tumor Growth Inhibition
Mouse ModelTreatment GroupDosageAdministration RouteDurationOutcome
EGFR L858R/T790M/C797S Genetically Engineered Mice (GEM)VehicleN/AOral Gavage4 weeksTumor growth
EGFR L858R/T790M/C797S Genetically Engineered Mice (GEM)JBJ-04-125-0250 mg/kg, once dailyOral Gavage4 weeksMarked tumor regression[2]
H1975 XenograftVehicleN/AOral Gavage28 daysTumor growth
H1975 XenograftJBJ-04-125-02100 mg/kgOral Gavage28 daysInhibition of tumor growth
H1975 XenograftOsimertinib25 mg/kgOral Gavage28 daysInhibition of tumor growth
H1975 XenograftJBJ-04-125-02 + Osimertinib100 mg/kg + 25 mg/kgOral Gavage28 daysIncreased efficacy compared to single agents[6]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., Ba/F3, H1975)[1]

  • Cell culture medium and supplements

  • 96-well plates

  • MTS assay kit

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium. The final concentrations may range from 0.1 nM to 10 µM.[1][2] Use DMSO as a vehicle control.

  • Replace the medium in the wells with the medium containing different concentrations of the compound.

  • Incubate the plates for 72 hours.[1]

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of MTS to formazan.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

In Vivo Xenograft Mouse Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., male C57Bl/6)[1]

  • H1975 human lung cancer cells[6]

  • Vehicle for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject H1975 cells into the flank of the mice.

  • Monitor tumor growth regularly. Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, JBJ-04-125-02, osimertinib, combination).[6]

  • Prepare the treatment formulations. This compound is administered by oral gavage.

  • Administer the respective treatments to the mice daily at the specified dosages (e.g., 50 mg/kg or 100 mg/kg for JBJ-04-125-02).[1]

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).[6]

Pharmacodynamic Study in Genetically Engineered Mouse Models

Objective: To assess the effect of this compound on EGFR signaling in vivo.

Materials:

  • This compound

  • EGFR L858R/T790M/C797S genetically engineered mice (GEM)[2]

  • Vehicle for oral gavage

  • Reagents and equipment for Western blotting

Protocol:

  • Once tumors have developed in the GEMs, treat the mice with either vehicle or this compound (50 mg/kg or 100 mg/kg) by oral gavage once daily for 3 days.[6][7]

  • Three hours after the final dose, euthanize the mice and harvest the lung tumor tissues.[7]

  • Prepare protein lysates from the tumor tissues.

  • Perform Western blotting to analyze the phosphorylation status of EGFR, AKT, and ERK1/2 to determine the extent of target engagement and downstream pathway inhibition.[6][7]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR AKT AKT EGFR->AKT Activates ERK ERK1/2 EGFR->ERK Activates pAKT p-AKT AKT->pAKT pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK->Proliferation JBJ_04_125_02 This compound JBJ_04_125_02->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture EGFR-mutant cell lines Treatment_In_Vitro Treat with this compound Cell_Culture->Treatment_In_Vitro Viability_Assay Assess cell viability (MTS) Treatment_In_Vitro->Viability_Assay Western_Blot_In_Vitro Analyze protein phosphorylation Treatment_In_Vitro->Western_Blot_In_Vitro Tumor_Implantation Establish tumor xenografts or use GEMs Treatment_In_Vivo Administer this compound (oral gavage) Tumor_Implantation->Treatment_In_Vivo Tumor_Measurement Monitor tumor volume Treatment_In_Vivo->Tumor_Measurement Endpoint_Analysis Harvest tumors for analysis (e.g., Western Blot) Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols: MTS Assay with (Rac)-JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-JBJ-04-125-02 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This compound has demonstrated significant anti-tumor activities by inhibiting the proliferation of cancer cells, particularly those harboring EGFR mutations.[2][3] The following application note provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound using the MTS assay.

The MTS assay is a colorimetric method used to assess cell viability.[4][5] In metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media.[4][6][7] The quantity of formazan produced, as measured by absorbance, is directly proportional to the number of viable cells.[4]

Mechanism of Action of this compound

This compound acts as a mutant-selective allosteric inhibitor of EGFR.[1][8] This means it binds to a site on the EGFR protein distinct from the ATP-binding site, altering the protein's conformation and inhibiting its kinase activity. This is particularly effective against certain mutations in EGFR, such as L858R, T790M, and C797S, which are associated with non-small cell lung cancer (NSCLC) and resistance to other EGFR inhibitors.[2][3][9] By inhibiting EGFR, this compound blocks downstream signaling pathways, including the AKT and ERK1/2 pathways, which are crucial for cell proliferation and survival.[2][3][9]

Signaling Pathway of this compound Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR AKT AKT EGFR->AKT ERK ERK1/2 EGFR->ERK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation JBJ This compound JBJ->EGFR

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Protocol: MTS Assay for Cell Viability

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

  • This compound

  • Cell line of interest (e.g., H1975, Ba/F3 with EGFR mutations)[1][2]

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490-500 nm[5][7]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[10]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common concentration range to test is 0-1000 nM.[2][3]

    • Include a vehicle control (DMSO) with a final concentration equivalent to the highest concentration of DMSO used in the experimental wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.[1][2]

  • MTS Assay:

    • After the 72-hour incubation, add 20 µL of the MTS reagent to each well, including the background control wells.[10][11][12]

    • Incubate the plate for 1 to 4 hours at 37°C.[11][12] The optimal incubation time may vary depending on the cell type and density.

    • Measure the absorbance at 490 nm using a plate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Experimental Workflow

MTS_Assay_Workflow A Seed cells in 96-well plate (5x10^3 cells/well) B Incubate for 24 hours A->B D Treat cells with compound (0-1000 nM) B->D C Prepare serial dilutions of This compound C->D E Incubate for 72 hours D->E F Add MTS reagent (20 µL/well) E->F G Incubate for 1-4 hours F->G H Measure absorbance at 490 nm G->H I Data analysis: - Background subtraction - Calculate % viability - Determine IC50 H->I

Caption: Workflow for the MTS assay with this compound.

Data Presentation

The quantitative data from the MTS assay should be summarized in a clear and structured table for easy comparison.

Table 1: Example Data Layout for MTS Assay Results

This compound Conc. (nM)Mean Absorbance (490 nm)Standard Deviation% Viability
0 (Vehicle)1.2500.05100
0.11.2000.0496
11.0500.0684
100.7500.0360
1000.3000.0224
10000.1000.018

Table 2: IC₅₀ Values of this compound in Different Cell Lines

Cell LineEGFR Mutation StatusIC₅₀ (nM)
H1975L858R/T790MInsert experimental value
Ba/F3L858R/T790M/C797SInsert experimental value
Parental Ba/F3Wild-TypeInsert experimental value

Note: The IC₅₀ value for this compound has been reported to be 0.26 nM for EGFRL858R/T790M.[2][3]

Conclusion

This protocol provides a detailed framework for utilizing the MTS assay to evaluate the efficacy of the EGFR inhibitor this compound. Adherence to this protocol will enable researchers to generate robust and reproducible data on the dose-dependent effects of this compound on cancer cell viability.

References

Application Notes and Protocols for (Rac)-JBJ-04-125-02 Western Blot Analysis of p-EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-JBJ-04-125-02 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Its racemate, JBJ-04-125-02, has demonstrated significant anti-tumor activities by inhibiting the proliferation of cancer cells harboring EGFR mutations, including the C797S resistance mutation.[2] The mechanism of action involves the inhibition of EGFR autophosphorylation and downstream signaling pathways, such as the AKT and ERK1/2 pathways.[3]

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of EGFR phosphorylation at tyrosine residues (p-EGFR) in response to treatment with this compound.

Data Presentation

The inhibitory effects of JBJ-04-125-02 on cell viability, a downstream consequence of EGFR signaling, have been quantified across various EGFR-mutant cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below. Western blot analyses from these studies qualitatively confirm a dose-dependent decrease in p-EGFR levels upon treatment with JBJ-04-125-02.[4][5]

Cell LineEGFR Mutation StatusIC50 (µM) of JBJ-04-125-02
Ba/F3EGFR L858R>10
Ba/F3EGFR L858R/T790M0.03 µM
Ba/F3EGFR L858R/T790M/C797S0.02 µM
H1975EGFR L858R/T790M~0.01 µM

Data synthesized from To C, et al. Cancer Discov. 2019.[4]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival. This compound, as an allosteric inhibitor, binds to a site distinct from the ATP-binding pocket, preventing the conformational changes necessary for kinase activation and subsequent phosphorylation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds p-EGFR p-EGFR EGFR->p-EGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway p-EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway p-EGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival JBJ_Inhibitor This compound JBJ_Inhibitor->EGFR Allosterically Inhibits

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot to analyze the effect of this compound on EGFR phosphorylation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., H1975 cells) Treatment 2. Treat cells with this compound (include DMSO control) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-EGFR, anti-total-EGFR, anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Image acquisition and densitometry) Detection->Analysis

Caption: Western blot workflow for p-EGFR analysis.

Experimental Protocols

Materials and Reagents

  • Cell Line: H1975 (human lung adenocarcinoma, EGFR L858R/T790M) or other appropriate cell line.

  • This compound

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: 4-12% Bis-Tris gels.

  • Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (e.g., Tyr1068) antibody.

    • Rabbit anti-total-EGFR antibody.

    • Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.

  • Wash Buffer: TBST.

Protocol

  • Cell Culture and Treatment:

    • Culture H1975 cells in complete growth medium to ~80% confluency.

    • Starve cells in serum-free medium for 12-24 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 2-6 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Scrape cell lysates and transfer to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples. Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-EGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH or β-actin.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR or loading control signal.

Expected Results

A dose-dependent decrease in the intensity of the p-EGFR band should be observed in cells treated with this compound compared to the vehicle-treated control. The total EGFR and loading control bands should remain relatively consistent across all lanes. This will confirm the inhibitory effect of this compound on EGFR phosphorylation.

References

Application Notes and Protocols: (Rac)-JBJ-04-125-02 Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-JBJ-04-125-02 is a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) that demonstrates high selectivity for certain activating and resistance mutations.[1][2][3][4][5] This compound has been shown to effectively inhibit the proliferation of cancer cell lines harboring these specific EGFR mutations.[1][5] These application notes provide a comprehensive overview of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for assessing its efficacy.

Mechanism of Action

This compound acts as a mutant-selective allosteric inhibitor of EGFR.[2][3] Its primary targets are EGFR isoforms with specific mutations, such as the L858R/T790M and L858R/T790M/C797S variants, which are common in non-small cell lung cancer (NSCLC).[1][5][6] By binding to an allosteric site, this compound inhibits the phosphorylation of EGFR and subsequently blocks downstream signaling pathways, including the AKT and ERK1/2 pathways, which are crucial for cell proliferation and survival.[1][5]

Sensitive Cell Lines

The sensitivity of cancer cell lines to this compound is primarily determined by their EGFR mutation status. The following cell lines have been identified as being sensitive to this inhibitor:

  • H1975: A human lung adenocarcinoma cell line with the EGFR L858R/T790M mutations.[1][7]

  • H3255GR: A human lung cancer cell line harboring the EGFR L858R/T790M mutations.[2][7]

  • Ba/F3 cells with EGFR mutations: Murine pro-B cells engineered to express mutant human EGFR, specifically L858R, L858R/T790M, or L858R/T790M/C797S mutations, are sensitive to the compound.[1][5] Parental Ba/F3 cells and those expressing wild-type EGFR are not sensitive.[7]

Quantitative Data

The following table summarizes the reported potency of this compound against a key mutant EGFR.

TargetIC50Cell Line Context
EGFR L858R/T790M0.26 nMBiochemical Assay

Data sourced from multiple references.[1][3][4][5]

Signaling Pathway Diagram

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (L858R/T790M/C797S) AKT AKT EGFR->AKT Activates ERK ERK1/2 EGFR->ERK Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation JBJ0412502 This compound JBJ0412502->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

I. Cell Culture

Standard aseptic cell culture techniques are required.[8][9][10]

A. Materials:

  • Sensitive cell lines (e.g., H1975)

  • Appropriate cell culture medium (e.g., RPMI-1640 for H1975) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Humidified incubator at 37°C with 5% CO2

B. Protocol:

  • Culture cells in T75 flasks until they reach 70-90% confluency.[11]

  • Aspirate the medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete medium.

  • Centrifuge the cell suspension at 300 x g for 3 minutes.[11]

  • Resuspend the cell pellet in fresh medium and count the cells for seeding in subsequent assays.

II. Cell Viability Assay (MTS Assay)

This protocol is adapted from standard cell viability assay procedures.[2][12][13]

A. Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or equivalent

  • Microplate reader

B. Protocol:

  • Seed the sensitive cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.[1][2]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

III. Western Blotting for EGFR Pathway Analysis

This protocol outlines the detection of key phosphorylated proteins in the EGFR signaling cascade.[14][15]

A. Materials:

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: p-EGFR, EGFR, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

B. Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis culture Cell Culture (e.g., H1975) viability Cell Viability Assay (MTS) - Seed cells in 96-well plate - Treat with this compound - Measure viability culture->viability western Western Blot Analysis - Seed cells in 6-well plate - Treat with this compound - Lyse cells and run WB culture->western ic50 IC50 Determination viability->ic50 pathway_analysis Pathway Inhibition Analysis western->pathway_analysis

Caption: Workflow for assessing cell line sensitivity to this compound.

References

Measuring Apoptosis Induced by (Rac)-JBJ-04-125-02 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring apoptosis in cancer cell lines treated with (Rac)-JBJ-04-125-02, a potent, mutant-selective, and allosteric epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4] this compound has demonstrated anti-tumor activities by inhibiting cancer cell proliferation and signaling pathways involving EGFR, AKT, and ERK1/2.[2][4][5] Notably, it induces apoptosis, particularly when used in combination with other EGFR inhibitors like osimertinib, offering a promising therapeutic strategy.[1][3][6]

This document outlines detailed protocols for key apoptosis assays, presents summarized quantitative data in structured tables, and includes diagrams of relevant signaling pathways and experimental workflows.

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

This compound functions as an allosteric inhibitor, binding to a site on EGFR distinct from the ATP-binding pocket. This is particularly effective against mutant forms of EGFR, such as those with the L858R, T790M, and C797S mutations, which are common in non-small cell lung cancer (NSCLC).[1][3][4] By inhibiting EGFR, this compound blocks downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[2][5] This inhibition of survival signals ultimately tips the cellular balance towards apoptosis. The pro-apoptotic effect is significantly enhanced when this compound is combined with an ATP-competitive EGFR inhibitor like osimertinib.[3][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Promotes ERK ERK EGFR->ERK GF Growth Factor GF->EGFR Activates Rac_JBJ This compound Rac_JBJ->EGFR Inhibits (Allosteric) Osimertinib Osimertinib Osimertinib->EGFR Inhibits (ATP-competitive) AKT AKT PI3K->AKT Promotes Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) AKT->Pro_Survival Promotes Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bad, Bax) AKT->Apoptotic_Proteins Inhibits ERK->Pro_Survival Pro_Survival->Apoptotic_Proteins Inhibits Caspases Caspase Activation Apoptotic_Proteins->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis Promotes

Caption: EGFR signaling pathway and points of inhibition.

Data Presentation

The following tables summarize representative quantitative data for apoptosis induction by this compound, alone and in combination with osimertinib, in EGFR-mutant NSCLC cell lines (e.g., H3255GR). The data is based on findings reported in the scientific literature.[2][3]

Table 1: Caspase-3/7 Activity

Treatment GroupConcentrationNormalized Caspase-3/7 Activity (Fold Change vs. DMSO)
DMSO (Vehicle Control)-1.0
This compound10 µM~1.5
Osimertinib0.1 µM~2.0
This compound + Osimertinib10 µM + 0.1 µM~4.5

Data are estimations based on graphical representations from published studies and are intended for illustrative purposes.[2]

Table 2: Western Blot Analysis of Apoptosis Markers

Treatment GroupConcentrationCleaved PARP Levelsp-AKT Levelsp-ERK1/2 Levels
DMSO (Vehicle Control)-BaselineHighHigh
This compound1 µMIncreasedDecreasedDecreased
This compound10 µMFurther IncreasedFurther DecreasedFurther Decreased
Osimertinib0.1 µMIncreasedDecreasedDecreased
This compound + Osimertinib1 µM + 0.1 µMSynergistically IncreasedSynergistically DecreasedSynergistically Decreased
This compound + Osimertinib10 µM + 0.1 µMStrongly IncreasedStrongly DecreasedStrongly Decreased

This table provides a qualitative summary of Western blot results from published research.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed 1. Seed cells in 6-well plates Treat 2. Treat with this compound and/or Osimertinib for 24-48h Seed->Treat Harvest 3. Harvest both floating and adherent cells Treat->Harvest Wash_PBS 4. Wash cells with cold PBS Harvest->Wash_PBS Resuspend 5. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_AnnexinV 6. Add Annexin V-FITC Resuspend->Add_AnnexinV Incubate_1 7. Incubate 15 min at RT (dark) Add_AnnexinV->Incubate_1 Add_PI 8. Add Propidium Iodide (PI) Incubate_1->Add_PI Incubate_2 9. Incubate 5-15 min on ice Add_PI->Incubate_2 Analyze 10. Analyze by flow cytometry within 1 hour Incubate_2->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed cells at a density of 2-5 x 10^5 cells/well in 6-well plates and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound, osimertinib, or the combination. Include a vehicle-treated control (e.g., DMSO). Incubate for the desired time (e.g., 24-48 hours).

  • Harvest cells by collecting the media (containing floating, potentially apoptotic cells) and then detaching the adherent cells with a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer). Combine both fractions.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide (PI) staining solution.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.

  • Treat cells with this compound and/or other compounds as required. Include appropriate controls.

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold increase in caspase activity by normalizing the luminescence signal of treated samples to that of the vehicle-treated control.

Protocol 3: Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression and cleavage of key apoptosis-related proteins.

Cell_Treatment 1. Cell Treatment & Lysis Protein_Quant 2. Protein Quantification (e.g., BCA Assay) Cell_Treatment->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (e.g., anti-cleaved PARP, anti-p-AKT) Blocking->Primary_Ab Secondary_Ab 7. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis & Quantification Detection->Analysis

References

Troubleshooting & Optimization

(Rac)-JBJ-04-125-02 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-JBJ-04-125-02.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the racemic mixture of JBJ-04-125-02, a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has shown potential as an anticancer agent, particularly in non-small cell lung cancer models with specific EGFR mutations.[4]

Q2: What is the mechanism of action of this compound?

This compound functions as an allosteric inhibitor, meaning it binds to a site on the EGFR protein that is distinct from the ATP-binding site targeted by many traditional tyrosine kinase inhibitors.[5] This allows it to be effective against EGFR mutations, such as C797S, that confer resistance to other inhibitors.[4][5] It has been shown to inhibit the proliferation of cancer cells and downstream signaling pathways like AKT and ERK1/2.[2]

Q3: What are the primary research applications for this compound?

The primary research application for this compound is in the study of EGFR-mutant cancers, especially non-small cell lung cancer.[4] It is often used in cell viability assays, phosphorylation assays, and in vivo tumor models to investigate its efficacy as a single agent or in combination with other EGFR inhibitors like osimertinib.[1][5]

Troubleshooting Guide: Solubility Issues and Solutions

One of the most common challenges encountered when working with this compound is its solubility. The following guide addresses potential issues and provides solutions for preparing the compound for various experimental settings.

Solubility Data Summary
SolventSolubilityConcentrationNotes
DMSO Soluble100 mg/mLUse fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce solubility.[1]
Water Insoluble-[1]
Ethanol Insoluble-[1]

Q4: I am having trouble dissolving this compound in my solvent. What should I do?

First, ensure you are using an appropriate solvent. This compound is highly soluble in DMSO but is insoluble in water and ethanol.[1] If you are using DMSO and still facing issues, consider the following:

  • Quality of DMSO: Use fresh, anhydrous, high-purity DMSO. Older DMSO can absorb moisture from the air, which will significantly decrease the solubility of the compound.[1]

  • Sonication: Gentle sonication in a water bath can help to break up any clumps of the compound and facilitate dissolution.

  • Warming: Gently warming the solution to 37°C may aid in solubilization. Avoid excessive heat, which could degrade the compound.

Q5: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?

This is a common issue when a compound is highly soluble in a non-aqueous solvent like DMSO but insoluble in water. The key is to ensure the final concentration of DMSO in your aqueous medium is low enough to be tolerated by your cells and to keep the compound in solution.

  • Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in your cell culture medium to reach the desired final concentration. This gradual dilution can help prevent precipitation.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, as higher concentrations can be toxic to many cell lines.

  • Vortexing: When adding the DMSO stock to the aqueous medium, vortex the medium gently to ensure rapid and even distribution of the compound.

Q6: How do I prepare this compound for in vivo studies?

Preparing a stable formulation for animal studies is critical. Here are two example protocols for oral administration:

Formulation 1: CMC-Na Suspension This formulation creates a homogenous suspension suitable for oral gavage.

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • In a separate tube, prepare the vehicle: a solution of Carboxymethylcellulose sodium (CMC-Na) in water.

  • To prepare a 1 mL working solution as an example:

    • Add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween80 to this mixture and mix until clear.

    • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • This mixed solution should be used immediately for optimal results.[1]

Formulation 2: Corn Oil Suspension This is an alternative formulation for oral administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 16.6 mg/mL).

  • To prepare a 1 mL working solution as an example:

    • Add 50 µL of the 16.6 mg/mL clear DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly to ensure a uniform suspension. This mixed solution should also be used immediately.[1]

Experimental Protocols & Visualizations

EGFR Signaling Pathway

This compound is an allosteric inhibitor of EGFR. Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cell proliferation and survival. This compound inhibits this process.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound JBJ->EGFR inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow start Start: this compound (Lyophilized Powder) dissolve Dissolve in 100% Anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM) start->dissolve aliquot Aliquot stock solution into single-use vials dissolve->aliquot store Store at -20°C or -80°C for long-term stability aliquot->store thaw Thaw a single aliquot for the experiment store->thaw dilute Perform serial dilutions in cell culture medium to achieve final working concentrations thaw->dilute treat Treat cells with the diluted compound dilute->treat end End: Proceed with Assay (e.g., MTS, Western Blot) treat->end

References

optimizing (Rac)-JBJ-04-125-02 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (Rac)-JBJ-04-125-02 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of JBJ-04-125-02, which is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is particularly effective against EGFR mutations such as L858R/T790M and L858R/T790M/C797S, which are associated with resistance to other EGFR inhibitors.[4][5][6] Unlike ATP-competitive inhibitors, JBJ-04-125-02 binds to an allosteric site on the EGFR kinase domain.[5]

Q2: What are the recommended in vivo dosages for this compound?

In published studies using genetically engineered mouse models of EGFR-mutant lung cancer, dosages of 50 mg/kg and 100 mg/kg administered via oral gavage have been shown to be effective.[1][5] Treatment with 50 mg/kg once daily led to significant tumor regressions.[4][5][6]

Q3: How should this compound be formulated for oral administration in mice?

A common formulation for oral gavage in mice involves a multi-step process to ensure solubility and stability. One suggested method is as follows:

  • Prepare a stock solution of this compound in fresh DMSO (e.g., 100 mg/mL).

  • For a 1 mL working solution, take 50 µL of the 100 mg/mL DMSO stock solution.

  • Add the DMSO stock to 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Finally, add 500 µL of ddH₂O to bring the total volume to 1 mL. It is recommended to use this mixed solution immediately for optimal results.[1] Another simpler formulation involves mixing a 16.6 mg/mL clear DMSO stock solution with corn oil (50 µL stock to 950 µL corn oil).[1]

Q4: What is the pharmacokinetic profile of JBJ-04-125-02?

The active enantiomer, JBJ-04-125-02, has a moderate half-life of approximately 3 hours following a 3 mg/kg intravenous dose in mice.[4][6] After a 20 mg/kg oral dose, it reaches a maximum plasma concentration (Cmax) of 1.1 µmol/L and has an oral bioavailability of 3%.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Formulation Improper mixing or solvent quality.Ensure fresh, high-quality DMSO is used as moisture-absorbing DMSO can reduce solubility.[1] Follow the formulation protocol precisely, ensuring each component is fully dissolved before adding the next. Prepare the formulation fresh before each use.
Low or No Efficacy in Animal Model Suboptimal dosage, incorrect administration, or model resistance.Verify the dosage calculation based on the animal's weight. Ensure proper oral gavage technique to confirm the full dose is administered. Consider if the specific EGFR mutations in your model are sensitive to this allosteric inhibitor. The combination with an ATP-competitive inhibitor like osimertinib has been shown to increase efficacy.[1][5]
Signs of Toxicity (e.g., weight loss) High dosage or vehicle-related toxicity.Published studies with JBJ-04-125-02 at 50 mg/kg did not report weight loss or other overt signs of toxicity.[5] If toxicity is observed, consider reducing the dosage. Also, run a vehicle-only control group to rule out any adverse effects from the formulation components.
Variability in Tumor Response Inconsistent dosing, tumor heterogeneity, or variable drug metabolism.Ensure consistent timing and volume of administration. Randomize animals into treatment groups. Increase the sample size to account for biological variability.

Data Summary

Table 1: In Vitro Potency of JBJ-04-125-02

Cell Line/TargetIC₅₀
EGFRL858R/T790M0.26 nM[2][4][7]
H1975 (EGFRL858R/T790M)Low nanomolar range[4][5]

Table 2: In Vivo Efficacy and Pharmacokinetics of JBJ-04-125-02

ParameterValueAnimal ModelDosing
Efficacy Marked tumor regression within 4 weeksEGFRL858R/T790M/C797S GEM mice50 mg/kg, oral gavage, once daily[4][5][6]
Half-life (t₁/₂) ~3 hoursMice3 mg/kg, intravenous[4][6]
Maximal Plasma Concentration (Cmax) 1.1 µmol/LMice20 mg/kg, oral[4][6]
Oral Bioavailability 3%Mice20 mg/kg, oral[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (PEG300/Tween80 Formulation)

  • Materials: this compound powder, fresh anhydrous DMSO, PEG300, Tween80, sterile ddH₂O.

  • Stock Solution: Prepare a 100 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. This stock can be stored at -80°C for up to a year.[1]

  • Working Solution: For a final concentration of 5 mg/mL (as an example), mix the following in order:

    • 50 µL of 100 mg/mL this compound in DMSO.

    • 400 µL of PEG300. Vortex until the solution is clear.

    • 50 µL of Tween80. Vortex until the solution is clear.

    • 500 µL of sterile ddH₂O. Vortex thoroughly.

  • Administration: Use the freshly prepared solution for oral gavage immediately. The dosing volume will depend on the mouse weight (e.g., for a 50 mg/kg dose in a 20g mouse, administer 200 µL of a 5 mg/mL solution).

Protocol 2: In Vivo Efficacy Study in EGFR-Mutant Mouse Models

  • Animal Model: Utilize genetically engineered mice (GEM) or xenograft models with relevant EGFR mutations (e.g., EGFRL858R/T790M/C797S).

  • Tumor Monitoring: Allow tumors to develop to a palpable or measurable size (e.g., by MRI imaging).

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, 50 mg/kg JBJ-04-125-02).

  • Dosing: Administer the prepared formulation daily via oral gavage. Monitor animal weight and general health daily.

  • Efficacy Measurement: Measure tumor volume at regular intervals (e.g., weekly) using calipers or imaging.

  • Pharmacodynamic Analysis: At the end of the study (or at specific time points), tumor tissues can be harvested a few hours after the final dose (e.g., 3 hours) to analyze target engagement and downstream signaling by Western blotting.[5]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JBJ This compound (Allosteric) JBJ->EGFR Inhibits Osimertinib Osimertinib (ATP-Competitive) Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow

InVivo_Workflow start Start: EGFR-Mutant Animal Model tumor_dev Tumor Development & Baseline Measurement start->tumor_dev randomize Randomize into Groups (Vehicle, JBJ-04-125-02) tumor_dev->randomize dosing Daily Oral Gavage (e.g., 50 mg/kg) randomize->dosing monitor Monitor Health & Tumor Volume dosing->monitor monitor->dosing Repeat daily endpoint Endpoint Reached monitor->endpoint Tumor size limit or pre-defined time analysis Tissue Harvest for Pharmacodynamic Analysis (e.g., Western Blot) endpoint->analysis end End: Data Analysis analysis->end

Caption: General workflow for an in vivo efficacy study.

References

Technical Support Center: Investigating Off-Target Effects of (Rac)-JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of (Rac)-JBJ-04-125-02 , a potent, mutant-selective, allosteric EGFR inhibitor.[1][2][3][4][5] Given that off-target activities can have significant implications for experimental outcomes and therapeutic development, a systematic investigation is crucial. This resource offers frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to support your experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of the active enantiomer, JBJ-04-125-02, is the Epidermal Growth Factor Receptor (EGFR), specifically activating and drug-resistant mutants such as L858R/T790M and L858R/T790M/C797S.[2][4][6] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket.[1][6]

Q2: Are there any known off-target effects of this compound?

A2: Currently, publicly available literature does not specify any significant, characterized off-target interactions for this compound. As with most small molecule inhibitors, however, the potential for off-target binding exists and should be investigated to ensure data integrity and to anticipate potential toxicities.

Q3: Why is it important to investigate the off-target effects of an allosteric inhibitor like this compound?

A3: Investigating off-target effects is critical for several reasons:

  • Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target (EGFR) when it may be caused or influenced by the modulation of another protein.

  • Predicting Toxicity: Off-target binding is a common cause of adverse drug reactions. Early identification of potential off-target liabilities can help in predicting and mitigating toxicity in preclinical and clinical development.

  • Understanding Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the therapeutic efficacy of a compound. Characterizing the full target profile can uncover these opportunities.

  • Lead Optimization: A clear understanding of the structure-activity relationship for both on- and off-targets can guide medicinal chemistry efforts to design more selective and potent molecules.

Q4: What are the initial steps to assess the potential off-target profile of this compound?

A4: A common and effective initial step is to perform a broad in vitro screening against a panel of kinases and other relevant protein families. Since JBJ-04-125-02 is a kinase inhibitor, a comprehensive kinome scan is highly recommended. Additionally, broader safety pharmacology panels that include GPCRs, ion channels, and transporters can provide a more complete picture of potential off-target liabilities.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and suggests how to investigate if they are related to off-target effects of this compound.

Issue 1: Unexpected Phenotype or Cellular Response Not Consistent with EGFR Inhibition

  • Question: I am observing a cellular phenotype (e.g., changes in cell morphology, unexpected cell cycle arrest, apoptosis in a cell line with wild-type EGFR) that I cannot explain by the inhibition of the EGFR pathway. Could this be an off-target effect?

  • Answer and Troubleshooting Steps:

    • Confirm On-Target EGFR Inhibition: First, verify that this compound is inhibiting EGFR as expected in your cellular system. You can do this by performing a Western blot to check the phosphorylation status of EGFR and its downstream effectors, such as AKT and ERK1/2.[2][6]

    • Perform a Kinome Scan: To identify potential off-target kinases, subject this compound to a broad kinase selectivity profiling assay (e.g., KINOMEscan®, NanoBRET®). This will provide data on the compound's binding affinity or inhibitory activity against a large panel of kinases.

    • Pathway Analysis: If the kinome scan reveals potent off-target hits, use bioinformatics tools to analyze the signaling pathways associated with these kinases. This can help you form a hypothesis about how the off-target interaction might be causing the observed phenotype.

    • Validate Off-Target Engagement in Cells: Use a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to the identified off-target kinase(s) in your cells.

    • Use a More Selective Tool Compound: If a more selective inhibitor for the suspected off-target kinase is available, use it to see if you can replicate the unexpected phenotype.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase to see if it reverses the observed phenotype.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

  • Question: this compound shows high potency in my biochemical EGFR assay, but its effect on cell proliferation is weaker/stronger than expected. Could off-target effects be at play?

  • Answer and Troubleshooting Steps:

    • Consider Compound Properties: First, rule out factors related to the compound itself, such as poor cell permeability, rapid metabolism, or efflux by cellular transporters.

    • Investigate Off-Target Panels: A weaker-than-expected cellular activity could be due to an off-target effect that counteracts the effect of EGFR inhibition. Conversely, a stronger-than-expected effect might be due to an off-target that also contributes to the anti-proliferative phenotype. Screen the compound against broad off-target panels (kinase, GPCR, ion channel) to identify potential candidates.

    • Analyze Signaling Networks: If off-targets are identified, map their signaling pathways and look for points of convergence or divergence with the EGFR pathway that could explain the observed cellular response. For example, inhibition of a pro-apoptotic kinase or activation of a cell survival pathway could modulate the cellular outcome.

Issue 3: Unexplained Toxicity in Animal Models

  • Question: I am observing toxicity in my in vivo studies with this compound that is not typically associated with EGFR inhibitors. How can I investigate if this is due to an off-target effect?

  • Answer and Troubleshooting Steps:

    • Comprehensive Off-Target Profiling: If not already done, perform a comprehensive in vitro safety pharmacology screen (e.g., a safety panel of 44 or more targets that are commonly associated with adverse drug reactions). This can provide clues about potential mechanisms of toxicity.

    • Tissue-Specific Target Expression: Analyze the expression levels of any identified off-targets in the tissues where toxicity is observed. A high level of expression of an off-target in a particular organ could suggest a causal link.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with the onset and severity of the toxicity. Compare the concentrations required to engage the off-target in vitro with the concentrations achieved in the affected tissues in vivo.

Data Presentation

When investigating off-target effects, it is crucial to present the quantitative data in a clear and structured manner. Below are template tables that can be used to summarize your findings.

Table 1: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µMIC50 (nM)Kd (nM)Notes
EGFR (L858R/T790M)e.g., 99%e.g., 0.26e.g., <1Primary Target
Off-Target Kinase Ae.g., 85%e.g., 50e.g., 75
Off-Target Kinase Be.g., 60%e.g., 250e.g., 300
Off-Target Kinase Ce.g., 15%>10,000>10,000
...add more rows as needed

Table 2: GPCR and Ion Channel Off-Target Profile of this compound

TargetAssay Type% Inhibition/Activity at 10 µMIC50/EC50 (µM)Notes
hERG (Ion Channel)e.g., Patch Clampe.g., 12%>30Low risk
M1 (Muscarinic GPCR)e.g., Binding Assaye.g., 5%>30Low risk
D2 (Dopamine GPCR)e.g., Functional Assaye.g., 55%e.g., 8.5Potential for off-target activity
...add more rows as needed

Experimental Protocols

Below are detailed methodologies for key experiments to investigate off-target effects.

1. Kinase Selectivity Profiling (Example: KINOMEscan®)

  • Principle: This is a competition binding assay where the test compound is competed against a broad panel of DNA-tagged kinases for binding to an immobilized ligand. The amount of kinase bound to the solid support is quantified by qPCR.

  • Protocol:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mM).

    • Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their kinase panel (e.g., scanMAX panel of 468 kinases).

    • The provider will perform the assay, typically at a single high concentration of the compound (e.g., 1 or 10 µM) for initial screening.

    • For any significant "hits" (e.g., >80% inhibition), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).

    • Data is typically provided as percent of control, where a lower percentage indicates stronger binding of the test compound.

2. Cellular Thermal Shift Assay (CETSA)

  • Principle: This method assesses target engagement in intact cells. The binding of a ligand to its target protein stabilizes the protein, leading to a higher melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining by Western blot or other methods.

  • Protocol:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Analyze the supernatant by Western blot using an antibody specific for the suspected off-target protein. An increase in the amount of soluble protein at higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Visualizations

Logical Workflow for Off-Target Investigation

Caption: Workflow for investigating unexpected experimental results.

Hypothetical Off-Target Signaling Pathway

OffTargetPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K OffTargetKinase Off-Target Kinase X OffTargetSubstrate Substrate Y OffTargetKinase->OffTargetSubstrate RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DownstreamEffector Effector Z OffTargetSubstrate->DownstreamEffector Apoptosis Apoptosis DownstreamEffector->Apoptosis Promotes JBJ This compound JBJ->EGFR Inhibits JBJ->OffTargetKinase Inhibits

Caption: Hypothetical signaling of an off-target kinase.

Experimental Workflow for CETSA

CETSA_Workflow step1 Step 1: Cell Treatment Treat cells with this compound or Vehicle (DMSO) step2 Step 2: Heating Aliquot cells and heat across a temperature gradient step1->step2 step3 Step 3: Lysis & Centrifugation Lyse cells and separate soluble fraction from precipitate step2->step3 step4 Step 4: Protein Quantification Analyze soluble protein levels by Western Blot step3->step4 step5 Step 5: Data Analysis Compare protein stability between treated and vehicle samples step4->step5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: (Rac)-JBJ-04-125-02 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-JBJ-04-125-02, a mutant-selective allosteric EGFR inhibitor, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of this compound in our cancer cell line model. What are the potential reasons?

A1: Reduced efficacy of this compound can stem from several factors, which can be broadly categorized as intrinsic or acquired resistance.[1][2] Potential mechanisms include:

  • Target-Related Resistance:

    • Increased EGFR Dimerization: A primary mechanism of resistance to allosteric inhibitors like JBJ-04-125-02 is the increased formation of EGFR dimers. This dimerization can limit the binding and efficacy of the inhibitor.

    • Secondary Mutations in EGFR: While JBJ-04-125-02 is effective against the C797S mutation, other mutations in the EGFR gene could potentially alter the drug binding site and reduce its effectiveness.[3]

  • Bypass Signaling Pathways:

    • Activation of Alternative Pathways: Cancer cells can compensate for EGFR inhibition by upregulating other signaling pathways to promote survival and proliferation.[1] Common bypass pathways include PI3K/AKT and RAS/RAF/MEK/ERK.[1]

  • Drug Efflux and Metabolism:

    • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, lowering its intracellular concentration.

    • Altered Drug Metabolism: Cancer cells can develop mechanisms to metabolize and inactivate the drug more rapidly.[4]

  • Inhibition of Apoptosis:

    • Upregulation of Anti-Apoptotic Proteins: Resistance can be mediated by the overexpression of anti-apoptotic proteins, such as those from the BCL-2 family, which counteract the pro-apoptotic effects of EGFR inhibition.[2]

Q2: How can we determine if EGFR dimerization is the cause of resistance in our cell line?

A2: You can investigate EGFR dimerization through co-immunoprecipitation experiments. By immunoprecipitating one EGFR monomer, you can then use Western blotting to detect the presence of another EGFR monomer that has co-precipitated with it. An increased signal in resistant cells compared to sensitive parental cells would suggest enhanced dimerization.

Q3: What strategies can we employ to overcome resistance to this compound?

A3: A highly effective strategy is to use a combination therapy approach. Combining this compound with an ATP-competitive EGFR inhibitor, such as osimertinib, has been shown to be synergistic.[3][5] Osimertinib can covalently bind to mutant EGFR, and this binding can enhance the binding of JBJ-04-125-02.[3] This dual targeting of EGFR can lead to a more profound inhibition of EGFR signaling, increased apoptosis, and more effective inhibition of cellular growth in vitro and in vivo.[3][5]

Troubleshooting Guides

Issue: Higher than expected IC50 value for this compound in our cell line.

Possible Cause Troubleshooting Step
Intrinsic or acquired resistance Characterize the resistance mechanism. Assess for increased EGFR dimerization, activation of bypass pathways (e.g., MET, HER2), or secondary EGFR mutations.
Suboptimal experimental conditions Verify the concentration and purity of the this compound stock solution. Ensure the cell viability assay (e.g., MTS) is optimized for your cell line.
Cell line integrity Confirm the identity of your cell line through short tandem repeat (STR) profiling. Check for mycoplasma contamination.

Issue: Inconsistent results in cell viability assays.

Possible Cause Troubleshooting Step
Variability in cell seeding density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Incomplete dissolution of formazan crystals (in MTT/MTS assays) Ensure complete solubilization of the formazan product before reading the absorbance. Mix thoroughly.
Drug degradation Prepare fresh dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for JBJ-04-125-02 in various EGFR-mutant cell lines, demonstrating its potency as a single agent and in combination with other inhibitors.

Cell LineEGFR Mutation StatusJBJ-04-125-02 IC50 (Single Agent)Notes
Ba/F3 L858RPotent InhibitionJBJ-04-125-02 effectively inhibits cell proliferation.[6]
Ba/F3 L858R/T790M0.26 nMHigh potency against this common resistance mutation.[6][7][8]
Ba/F3 L858R/T790M/C797SPotent InhibitionEffective against the C797S mutation, which confers resistance to third-generation TKIs.[6]
H1975 L858R/T790MLow nanomolar rangeDemonstrates potent inhibition of cell proliferation in a human lung cancer cell line.[6]

Note: Specific IC50 values for combination therapies are often presented graphically in publications. The combination of JBJ-04-125-02 and osimertinib results in a more effective inhibition of cellular growth compared to either single agent alone.[3][5]

Experimental Protocols

MTS Cell Viability Assay

This protocol is used to assess cell proliferation and cytotoxicity after treatment with this compound.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTS reagent (containing PES)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of EGFR, a key indicator of its inhibitory activity.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control to normalize the data.

Visualizations

EGFR_Signaling_and_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_receptor Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Intracellular Space cluster_signaling Intracellular Space EGF EGF EGFR1 EGFR Monomer EGF->EGFR1 Ligand Binding EGFR2 EGFR Monomer EGFR1->EGFR2 Dimerization EGFR_Dimer Active EGFR Dimer JBJ_04_125_02 This compound JBJ_04_125_02->EGFR1 Allosteric Inhibition Osimertinib Osimertinib Osimertinib->EGFR1 ATP-Competitive Inhibition RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation EGFR_Dimer->RAS_RAF_MEK_ERK EGFR_Dimer->PI3K_AKT Resistance Resistance Mechanism: Increased Dimerization Resistance->EGFR_Dimer

Caption: EGFR signaling pathway and mechanism of resistance.

Experimental_Workflow cluster_treatment Treatment cluster_assays Assessment cluster_analysis Data Analysis start Start: Resistant Cell Line treat_single This compound (Single Agent) start->treat_single treat_combo This compound + Osimertinib start->treat_combo viability_assay Cell Viability Assay (MTS) treat_single->viability_assay western_blot Western Blot (p-EGFR, p-AKT, etc.) treat_single->western_blot treat_combo->viability_assay treat_combo->western_blot ic50 Determine IC50 viability_assay->ic50 pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition end Conclusion: Evaluate Efficacy ic50->end pathway_inhibition->end

Caption: Workflow for assessing efficacy in resistant cells.

References

(Rac)-JBJ-04-125-02 stability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-JBJ-04-125-02, focusing on its stability in DMSO solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3]

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO. One supplier indicates a solubility of 100 mg/mL (183.95 mM).[1] However, it is always recommended to test the solubility for your specific batch.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, weigh the desired amount of the compound and add the appropriate volume of fresh, high-purity DMSO.[1] Ensure the compound is fully dissolved by gentle vortexing or sonication in an ultrasonic bath.[3] It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1]

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

A4: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[1][3][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots.[2][3][4]

Q5: Can I store the this compound DMSO stock solution at room temperature?

A5: It is not recommended to store DMSO stock solutions at room temperature for extended periods. While many compounds are stable for short periods, long-term storage at room temperature can lead to degradation.

Q6: I observed precipitation in my this compound DMSO stock solution after pulling it from the freezer. What should I do?

A6: Precipitation upon thawing can occur. Before use, ensure the solution is completely clear by gently warming it to 37°C and vortexing or sonicating for a short period.[3] Always visually inspect the solution for any undissolved material before use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound this compound does not fully dissolve in DMSO. 1. Incorrect solvent grade or presence of water in DMSO. 2. Compound concentration exceeds its solubility limit. 3. Insufficient mixing.1. Use fresh, anhydrous, high-purity DMSO.[1] 2. Try preparing a more dilute stock solution. 3. Gently warm the solution (e.g., to 37°C) and use a vortex or sonicator to aid dissolution.[3]
Precipitation observed in the stock solution upon storage or after thawing. 1. Fluctuation in storage temperature. 2. Repeated freeze-thaw cycles. 3. Supersaturated solution.1. Ensure a stable storage temperature of -20°C or -80°C. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2][3][4] 3. Gently warm and vortex the solution to redissolve the precipitate before use. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results using the same stock solution. 1. Compound degradation over time. 2. Incomplete dissolution of the compound. 3. Pipetting errors from a non-homogenous solution.1. Prepare fresh stock solutions regularly and follow recommended storage guidelines. For solutions stored at -20°C for over a month, re-testing for efficacy is advised.[4] 2. Always ensure the compound is fully dissolved before each use. 3. Vortex the stock solution briefly before taking an aliquot.

Stability of Small Molecules in DMSO (General Guidance)

While specific quantitative stability data for this compound in DMSO is not publicly available, the following table summarizes general best practices for maintaining the stability of small molecules in DMSO solutions.

Parameter Recommendation Rationale
Solvent Quality Use fresh, anhydrous, high-purity DMSO.DMSO is hygroscopic; absorbed water can lead to hydrolysis of compounds and reduce solubility.[1]
Storage Temperature -20°C for short-term (up to 1 month). -80°C for long-term (up to 1 year).[1][3][4]Lower temperatures slow down chemical degradation processes.
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated freezing and thawing can cause compound degradation and introduce moisture into the stock solution.[2][3][4]
Light Exposure Store in amber or light-blocking vials.To prevent photodegradation of light-sensitive compounds.
Container Use appropriate, inert containers (e.g., glass or polypropylene).To prevent leaching or adsorption of the compound to the container surface.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO Solution using HPLC-UV

This protocol outlines a general method to assess the chemical stability of this compound in a DMSO stock solution over time.

1. Materials and Reagents:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Aliquot the stock solution into several small, light-protected vials.

3. Stability Study Design:

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution. Dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM). This will serve as the baseline.

  • Storage Conditions: Store the remaining aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • Time Points: Analyze the stored samples at predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months).

4. HPLC Analysis:

  • At each time point, retrieve an aliquot from each storage condition.

  • Allow the sample to thaw completely and reach room temperature. Vortex briefly to ensure homogeneity.

  • Dilute the sample to the same concentration as the T=0 sample using the mobile phase.

  • Inject the prepared samples into the HPLC system.

  • Example HPLC Conditions (to be optimized):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute the parent compound and any potential degradation products (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

    • Injection Volume: 10 µL

5. Data Analysis:

  • At each time point, determine the peak area of the this compound parent peak.

  • Calculate the percentage of the compound remaining relative to the T=0 sample:

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_stock Prepare this compound Stock Solution in DMSO aliquot Aliquot into Multiple Vials prep_stock->aliquot t0_sample Prepare T=0 Sample for HPLC Analysis aliquot->t0_sample storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_rt Store at Room Temp aliquot->storage_rt hplc HPLC-UV Analysis t0_sample->hplc prep_samples Prepare Samples from Storage storage_neg20->prep_samples At Time X storage_4->prep_samples storage_rt->prep_samples prep_samples->hplc data_analysis Data Analysis: % Remaining & Degradants hplc->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

EGFR_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Promotes JBJ This compound JBJ->EGFR Allosteric Inhibition

Caption: Simplified EGFR signaling pathway with the inhibitory action of this compound.

References

unexpected results with (Rac)-JBJ-04-125-02 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (Rac)-JBJ-04-125-02. It is intended for professionals in research, science, and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of JBJ-04-125-02, a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It targets a binding site distinct from the ATP-binding pocket, making it effective against certain drug-resistant EGFR mutations, including L858R/T790M and L858R/T790M/C797S, which are common in non-small cell lung cancer (NSCLC).[3][4][5]

Q2: I am observing lower than expected efficacy with this compound as a single agent. What could be the cause?

A key reason for reduced efficacy can be increased EGFR dimer formation, which limits the therapeutic effect and can lead to drug resistance.[3][6] For this reason, this compound is often more effective when used in combination with an ATP-competitive EGFR inhibitor, such as osimertinib.[3][6] This combination therapy has been shown to enhance apoptosis and produce a more effective inhibition of cellular growth compared to either drug alone.[3][6][7]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO (up to 100 mg/mL), but is insoluble in water and ethanol.[1] For long-term storage, the powdered form should be kept at -20°C for up to three years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[1]

Q4: In which cell lines has this compound been shown to be effective?

This compound has demonstrated efficacy in various cancer cell lines harboring EGFR mutations. These include Ba/F3 cells stably transfected with EGFR L858R, L858R/T790M, or L858R/T790M/C797S mutations, as well as human lung cancer cell lines like H1975 and H3255GR which have L858R/T790M mutations.[3][4][7] The inhibitor did not affect the growth of parental Ba/F3 cells or those with wild-type EGFR.[6]

Q5: My Western blot results do not show a significant decrease in downstream signaling. What should I check?

If you are not observing the expected decrease in the phosphorylation of downstream targets like AKT and ERK1/2, consider the following:

  • Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range (e.g., 0.1 nM to 1 µM) and a sufficient incubation period (e.g., 72 hours for cell viability, but shorter times may be suitable for signaling studies).[1][4]

  • Cell Line Specifics: Confirm that your cell line expresses the mutant EGFR that is sensitive to this compound.

  • Combination Therapy: As mentioned in Q2, the efficacy of this compound can be limited when used alone. Consider co-treatment with an ATP-competitive inhibitor like osimertinib.

  • Lysate Preparation and Antibody Quality: Ensure proper lysate preparation techniques and that the primary and secondary antibodies for phospho-EGFR, phospho-AKT, and phospho-ERK1/2 are validated and working correctly.

Quantitative Data

Table 1: In Vitro Efficacy of JBJ-04-125-02

TargetIC50Cell LineAssay TypeReference
EGFRL858R/T790M0.26 nMNot specifiedBiochemical Assay[2][4][5]
EGFRL858R/T790MLow nanomolarH1975Cell Viability[3]

Table 2: In Vivo Experimental Parameters

Animal ModelDosageAdministration RouteOutcomeReference
Male C57Bl/6 mice50 mg/kg, 100 mg/kgOral gavageInhibition of EGFR L858R/T790M/C797S signaling[1][3]
EGFRL858R/T790M/C797S GEMM50 mg/kg (once daily)Oral gavageMarked tumor regression within 4 weeks[5]

Experimental Protocols

Cell Viability Assay (MTS-based)
  • Cell Plating: Seed cells (e.g., H1975, H3255GR, or Ba/F3 with relevant mutations) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a DMSO-only control. For combination studies, co-treat with a fixed or variable concentration of another inhibitor like osimertinib.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][7]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells. Plot the results to determine the IC50 value.

Western Blot for EGFR Pathway Activation
  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound, a combination of drugs, or DMSO as a control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.[3] A loading control like GAPDH or β-actin should also be used.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates AKT->Proliferation Promotes JBJ This compound (Allosteric Site) JBJ->EGFR Inhibits Osimertinib Osimertinib (ATP-binding Site) Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_vitro Seed Mutant EGFR Cell Lines treatment Treat with this compound +/- Osimertinib start_vitro->treatment viability Cell Viability Assay (MTS) treatment->viability western Western Blot (pEGFR, pAKT, pERK) treatment->western start_vivo Implant Tumor Cells or use GEMM treatment_vivo Treat with this compound (Oral Gavage) start_vivo->treatment_vivo monitoring Monitor Tumor Volume treatment_vivo->monitoring pd_analysis Pharmacodynamic Analysis (Western Blot of Tumors) monitoring->pd_analysis

Caption: General experimental workflow for this compound.

References

how to prevent (Rac)-JBJ-04-125-02 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the issue of (Rac)-JBJ-04-125-02 precipitation in cell culture media.

Troubleshooting Guides and FAQs

This section addresses common questions and issues related to the precipitation of this compound during experimental use.

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. Why is this happening?

A1: This is a common issue known as a "solvent shift." this compound is readily soluble in organic solvents like DMSO but has poor aqueous solubility.[1][2] When the concentrated DMSO stock solution is introduced into the aqueous environment of the cell culture media, the DMSO disperses, and the compound is no longer in a favorable solvent environment, causing it to precipitate.[2]

Q2: What are the primary factors that can cause this compound to precipitate in media?

A2: Several factors can contribute to the precipitation of this compound:

  • Poor Aqueous Solubility: The inherent chemical structure of this compound, a heteroaromatic compound, contributes to its low solubility in water-based solutions like cell culture media.[3][4][5]

  • High Final Concentration: Exceeding the solubility limit of the compound in the final culture media will lead to precipitation.

  • pH of the Media: The solubility of many compounds is pH-dependent.[6][7] Most cell culture media are buffered between pH 7.2 and 7.4, which may not be optimal for the solubility of this specific compound.[8]

  • Media Composition: Components in the media, such as salts and proteins from serum, can interact with the compound and reduce its solubility.[9][10]

  • Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions, can cause the compound to precipitate out of the solution.[9]

  • Evaporation: Evaporation of the media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[9]

Q3: How can I prevent this compound from precipitating in my experiments?

A3: Here are several strategies to prevent precipitation:

  • Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows for the addition of a very small volume to your media, minimizing the solvent shift effect.[1]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first, pre-disperse the stock solution in a small volume of media or a serum-containing aliquot. Then, add this mixture to the final volume.

  • Lower the Final Concentration: If precipitation is still observed, you may be exceeding the compound's solubility at your desired concentration. Try working with a lower final concentration.

  • Incorporate Solubilizing Agents: For challenging applications, consider the use of excipients. Formulations containing PEG300 and Tween80 have been used for in vivo studies of this compound, suggesting their utility in improving solubility.[11] Surfactants like Pluronic F127 have also been shown to inhibit the precipitation of poorly water-soluble drugs.[12]

  • pH Adjustment (with caution): While adjusting the pH of your media can influence solubility, this can also negatively impact cell health.[7] This approach should be used with extreme caution and validated for its effect on your specific cell line.

  • Proper Storage and Handling: Aliquot your DMSO stock solution to avoid repeated freeze-thaw cycles.[11][13] Store at -80°C for long-term stability.[13]

Q4: What is the recommended solvent and storage condition for this compound?

A4: The recommended solvent for preparing stock solutions is DMSO.[13] For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[13] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C for up to 1 year.[13]

Data Presentation

The following table summarizes the available solubility data for this compound.

SolventConcentrationNotesReference
DMSO100 mg/mL (183.95 mM)Use of fresh DMSO is recommended as moisture absorption can reduce solubility.[13]
In vivo Formulation 15.0 mg/mL (9.20 mM)5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O[11]
In vivo Formulation 20.83 mg/mL (1.53 mM)5% DMSO, 95% Corn oil[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.544 mg of this compound (MW: 543.61 g/mol ) in 100 µL of DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media

  • Materials: Prepared 10 mM this compound stock solution, pre-warmed cell culture media (with or without serum).

  • Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. To achieve a final concentration of 1 µM in 10 mL of media, you will need to add 1 µL of the 10 mM stock. c. Recommended Method (Serial Dilution): i. Pipette 99 µL of pre-warmed media into a sterile tube. ii. Add 1 µL of the 10 mM stock to this tube to create a 100 µM intermediate solution. Mix well by gentle pipetting. iii. Add 100 µL of this 100 µM intermediate solution to the final 9.9 mL of culture media. d. Alternative Method (Direct Addition): i. While gently vortexing or swirling the tube/flask containing the cell culture media, add the required volume of the DMSO stock solution drop-wise and slowly. e. Immediately after dilution, visually inspect the media for any signs of precipitation.

Visualizations

cluster_causes Potential Causes of Precipitation cluster_solutions Preventative Measures Poor Aqueous Solubility Poor Aqueous Solubility Precipitation of this compound Precipitation of this compound Poor Aqueous Solubility->Precipitation of this compound High Concentration High Concentration High Concentration->Precipitation of this compound Solvent Shift Solvent Shift Solvent Shift->Precipitation of this compound Media Interactions (pH, Salts, Serum) Media Interactions (pH, Salts, Serum) Media Interactions (pH, Salts, Serum)->Precipitation of this compound Optimize Stock Concentration Optimize Stock Concentration Lower Final Concentration Lower Final Concentration Stepwise Dilution Stepwise Dilution Proper Storage Proper Storage Precipitation of this compound->Optimize Stock Concentration Precipitation of this compound->Lower Final Concentration Precipitation of this compound->Stepwise Dilution Precipitation of this compound->Proper Storage

Figure 1. Key factors leading to the precipitation of this compound and effective preventative strategies.

start Precipitation Observed? check_conc Is final concentration > 1 µM? start->check_conc Yes end_ok Problem Resolved start->end_ok No lower_conc Lower final concentration check_conc->lower_conc Yes check_dilution Was direct dilution used? check_conc->check_dilution No lower_conc->end_ok serial_dilute Use stepwise/serial dilution check_dilution->serial_dilute Yes check_stock Check stock solution for crystals. Avoid freeze-thaw cycles. check_dilution->check_stock No serial_dilute->end_ok end_persist Issue Persists: Consider solubilizing agents check_stock->end_persist

Figure 2. A troubleshooting workflow for addressing the precipitation of this compound in media.

cluster_stock Stock Solution Preparation cluster_dilution Recommended Dilution Workflow stock_sol 10 mM Stock in 100% DMSO aliquot Aliquot & Store at -80°C stock_sol->aliquot intermediate Intermediate Dilution (e.g., 100 µM in media) aliquot->intermediate Use one aliquot per experiment final_media Final Cell Culture Media intermediate->final_media Add to Final Volume

Figure 3. Recommended workflow for preparing and diluting this compound to minimize precipitation.

References

optimizing incubation time for (Rac)-JBJ-04-125-02 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time for experiments involving (Rac)-JBJ-04-125-02, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for a cell proliferation assay with this compound?

A1: For cell proliferation or viability assays, a common starting point is a 72-hour incubation period.[2][6][7] This duration is often sufficient to observe significant effects on cell growth in response to treatment. However, the optimal time can vary depending on the cell line's doubling time and the specific experimental goals.

Q2: How does the mechanism of action of this compound influence the choice of incubation time?

A2: this compound is an allosteric inhibitor of EGFR, meaning it binds to a site distinct from the ATP-binding pocket to modulate the receptor's activity.[1][2][3][4][5] The time required for the compound to distribute within the cell, bind to its target, and elicit a downstream cellular response (like inhibition of proliferation or induction of apoptosis) will influence the optimal incubation time. For signaling pathway analysis (e.g., phosphorylation of downstream targets like AKT and ERK), shorter incubation times are typically used compared to proliferation or cytotoxicity assays.[6][7]

Q3: Should the incubation time be adjusted for different cell lines?

A3: Yes, absolutely. Different cell lines have varying doubling times and metabolic rates, which significantly impact the optimal incubation period.[8][9] For rapidly dividing cells, a shorter incubation time may be sufficient to observe an effect on proliferation. Conversely, slower-growing cell lines may require a longer exposure to the compound. It is crucial to characterize the growth kinetics of your specific cell line to inform the selection of an appropriate incubation window.

Q4: Can the concentration of this compound affect the optimal incubation time?

A4: Yes, there is a relationship between concentration and incubation time. At higher concentrations, the desired biological effect might be achieved more rapidly. However, excessively high concentrations can lead to off-target effects or cytotoxicity that may not be relevant to the compound's specific mechanism of action. Conversely, at lower, more physiologically relevant concentrations, a longer incubation time might be necessary to observe a significant effect. A dose-response and time-course experiment is the best way to determine the optimal interplay between concentration and incubation time for your specific assay.

Troubleshooting Guide: Optimizing Incubation Time

This guide provides a systematic approach to optimizing the incubation time for your this compound experiments.

Problem: No significant effect observed at the standard 72-hour incubation time.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Cell line is slow-growing. Extend the incubation time. Perform a time-course experiment (e.g., 72, 96, 120, and 144 hours) to determine if a longer exposure is required to observe an effect on proliferation.
Compound concentration is too low. Increase the concentration of this compound. Perform a dose-response experiment at your standard incubation time to identify the EC50.
Incorrect assay endpoint for the chosen incubation time. For shorter incubation times, consider assessing more proximal events like inhibition of EGFR phosphorylation or downstream signaling pathways (e.g., p-AKT, p-ERK) via Western blotting or ELISA.
Cell health and viability issues. Ensure that your cells are healthy and not overly confluent. Poor cell health can mask the effects of the compound.[9]
Problem: High variability between replicate wells or experiments.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inconsistent cell seeding. Ensure a homogenous cell suspension and accurate pipetting when seeding plates to minimize well-to-well variability.[9]
Edge effects in multi-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Fluctuations in incubator conditions. Maintain stable temperature and CO2 levels in your incubator.[9]
Compound degradation. Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Proliferation Assay (e.g., MTS/MTT)
  • Cell Seeding: Seed your target cells (e.g., H1975) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96, and 120 hours).

  • Assay: At each time point, add the MTS or MTT reagent according to the manufacturer's protocol and measure the absorbance.

  • Data Analysis: For each time point, plot the cell viability against the log of the compound concentration to determine the EC50. The optimal incubation time is the shortest duration that gives a robust and reproducible dose-response curve.

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway Inhibition
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Starve the cells in serum-free media for 4-6 hours before treating with this compound at various concentrations for different, shorter durations (e.g., 1, 2, 4, 8, and 24 hours).

  • Stimulation (Optional): If investigating the inhibition of ligand-induced signaling, stimulate the cells with EGF for a short period (e.g., 15 minutes) before cell lysis.

  • Cell Lysis: Lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) should also be included.

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of pathway inhibition at different time points.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Binds JBJ This compound JBJ->EGFR Allosterically Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Incubation_Time_Optimization_Workflow start Start: Define Experimental Goal (e.g., Proliferation, Signaling) exp_setup Experimental Setup: - Select cell line - Determine concentration range of this compound start->exp_setup time_course Perform Time-Course Experiment (e.g., 24h, 48h, 72h, 96h) exp_setup->time_course data_collection Collect Data at Each Time Point (e.g., Absorbance, Western Blot) time_course->data_collection analysis Analyze Data: - Plot dose-response curves - Quantify protein expression data_collection->analysis decision Is the result robust and reproducible? analysis->decision optimal_time Optimal Incubation Time Identified decision->optimal_time Yes troubleshoot Troubleshoot: - Adjust cell density - Modify concentration - Extend time points decision->troubleshoot No troubleshoot->time_course

Caption: Workflow for optimizing incubation time in this compound experiments.

References

Validation & Comparative

A Comparative Analysis of (Rac)-JBJ-04-125-02 and Its Enantiomers in Targeting Mutant EGFR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of targeted cancer therapy, the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) has been a significant breakthrough, particularly for non-small cell lung cancer (NSCLC). The allosteric inhibitor JBJ-04-125-02 has emerged as a promising agent, demonstrating potent activity against mutant forms of EGFR. This guide provides a comparative overview of the racemic mixture, (Rac)-JBJ-04-125-02, and its constituent enantiomers for researchers, scientists, and drug development professionals.

This compound is the racemic mixture of the potent, mutant-selective, allosteric EGFR inhibitor, JBJ-04-125-02. [1][2] Publicly available scientific literature and vendor information confirm that the commonly studied compound, JBJ-04-125-02, is a racemate. The Chemical Abstracts Service (CAS) number for the racemic mixture is 2140807-05-0, while the R-isomer is identified by CAS number 2060610-53-7.

Efficacy of this compound

Extensive research, primarily from the seminal work by To et al. in Cancer Discovery (2019), has characterized the efficacy of this compound. This compound exhibits sub-nanomolar potency against the double mutant EGFRL858R/T790M.[1][3][4][5]

Quantitative Data on this compound Efficacy
TargetIC50Cell LineAssay TypeReference
EGFRL858R/T790M0.26 nM-Biochemical AssayTo C, et al. Cancer Discov. 2019

As a single agent, this compound has been shown to inhibit the proliferation of cancer cells harboring EGFR mutations, including the challenging EGFRL858R/T790M/C797S mutation.[6][7]

Comparative Efficacy: Racemate vs. Enantiomers

A thorough review of the published scientific literature reveals a critical gap in the direct comparative efficacy data between this compound and its individual R- and S-enantiomers. While the R-isomer is commercially available, no studies have been identified that report a head-to-head comparison of the inhibitory activities of the racemate and the separated enantiomers. The potent IC50 value of 0.26 nM is consistently attributed to "JBJ-04-125-02," which is understood to be the racemic mixture.

Without experimental data detailing the synthesis, chiral separation, and subsequent biochemical or cellular assays of the individual enantiomers, it is not possible to definitively state whether the observed high potency of the racemate resides in one enantiomer or if both contribute to the activity.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, as described in the primary literature.

In Vitro EGFR Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against mutant EGFR.

  • Methodology: A homogeneous time-resolved fluorescence (HTRF) based assay is typically used. Recombinant EGFR mutant protein is incubated with the test compound at varying concentrations in the presence of ATP and a substrate peptide. The phosphorylation of the substrate is then quantified by measuring the HTRF signal. The IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay
  • Objective: To assess the effect of the compound on the growth of cancer cell lines with specific EGFR mutations.

  • Methodology: Cancer cell lines (e.g., H1975, Ba/F3) harboring EGFR mutations are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is then determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by JBJ-04-125-02 and a general workflow for its evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JBJ_04_125_02 This compound JBJ_04_125_02->EGFR Allosteric Inhibition

Figure 1. Simplified EGFR signaling pathway and the point of allosteric inhibition by this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (GI50 Determination) Compound_Synthesis->Cell_Based_Assay Data_Analysis Efficacy Evaluation Biochemical_Assay->Data_Analysis Signaling_Analysis Western Blot for Downstream Signaling Cell_Based_Assay->Signaling_Analysis In_Vivo_Studies Xenograft Models Cell_Based_Assay->In_Vivo_Studies Signaling_Analysis->Data_Analysis In_Vivo_Studies->Data_Analysis

Figure 2. General experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a highly potent, mutant-selective, allosteric EGFR inhibitor with significant potential in the treatment of NSCLC. While the racemic mixture has been well-characterized, there is a notable absence of publicly available data directly comparing its efficacy to its individual enantiomers. Such studies would be invaluable in determining the active stereoisomer and could guide the development of more refined and potentially more potent therapeutic agents. Future research focused on the chiral separation and differential biological evaluation of the enantiomers of JBJ-04-125-02 is highly encouraged to fully elucidate the structure-activity relationship and optimize its therapeutic potential.

References

A Comparative Guide: (Rac)-JBJ-04-125-02 vs. Third-Generation EGFR TKIs in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, the emergence of novel inhibitors continues to address the challenge of acquired resistance. This guide provides a detailed comparison of (Rac)-JBJ-04-125-02, a novel allosteric inhibitor, and third-generation EGFR tyrosine kinase inhibitors (TKIs), the current standard of care for patients with EGFR T790M mutations.

Mechanism of Action: A Tale of Two Binding Sites

Third-generation EGFR TKIs, such as osimertinib, lazertinib, and almonertinib, are ATP-competitive inhibitors. They are designed to covalently bind to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the signaling pathways that drive tumor growth in cancers harboring activating EGFR mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[1][2][3] The T790M mutation, a common mechanism of resistance to first- and second-generation TKIs, increases the receptor's affinity for ATP, rendering earlier inhibitors less effective.[4][5][6] Third-generation TKIs overcome this by their covalent binding mechanism and high selectivity for mutant EGFR over wild-type (WT) EGFR, which helps to minimize toxicity.[1][2]

In contrast, this compound is a mutant-selective, allosteric inhibitor of EGFR.[7][8] It binds to a distinct site on the EGFR kinase domain, away from the ATP-binding pocket.[9] This allosteric inhibition modulates the conformation of the receptor, leading to the suppression of its kinase activity.[9] A key advantage of this mechanism is its potential to overcome resistance mutations that arise within the ATP-binding site, such as the C797S mutation, which prevents the covalent binding of third-generation TKIs and leads to treatment failure.[10][11][12]

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of this compound and representative third-generation EGFR TKIs against various EGFR mutant cell lines.

Table 1: Inhibitory Activity of this compound against EGFR Mutants

Cell Line/EGFR MutationIC50 (nM)
EGFRL858R/T790M0.26[8][13][14]
H1975 (L858R/T790M)Low nanomolar concentrations[9]

Table 2: Inhibitory Activity of Third-Generation EGFR TKIs against EGFR Mutants

InhibitorEGFR MutationIC50 (nM)
AlmonertinibT790M0.37[15]
AlmonertinibT790M/L858R0.29[15]
AlmonertinibT790M/Del190.21[15]
AlmonertinibWild Type3.39[15]

(Note: Direct comparative IC50 values for this compound and third-generation TKIs against the C797S mutation from a single study were not available in the provided search results. However, studies indicate that JBJ-04-125-02 is effective as a single agent in EGFR C797S models in vitro and in vivo, a setting where third-generation TKIs are ineffective due to the loss of their covalent binding site.)[9][10][11]

Overcoming Resistance: The C797S Challenge

The development of the C797S mutation is a critical mechanism of acquired resistance to third-generation EGFR TKIs.[10][11] This mutation changes the cysteine at position 797 to a serine, preventing the irreversible covalent bond formation that is the hallmark of these drugs.[11] Preclinical studies have demonstrated that cell lines harboring the C797S mutation are resistant to third-generation TKIs.[11]

This compound, with its allosteric mechanism of action, offers a promising strategy to overcome C797S-mediated resistance.[9] By binding to a different site, its efficacy is not compromised by alterations in the ATP-binding pocket, such as the C797S mutation.[9] Research has shown that JBJ-04-125-02 can inhibit the proliferation of cells with the EGFR L858R/T790M/C797S triple mutation as a single agent.[9]

Experimental Protocols

Cell Viability Assay (MTS Assay)

To determine the half-maximal inhibitory concentration (IC50) of the compounds, Ba/F3, H1975, and other relevant cell lines are treated with increasing concentrations of the inhibitors for 72 hours.[7] Cell viability is then assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The absorbance is measured at a specific wavelength, and the results are normalized to a vehicle-treated control to calculate the percentage of growth inhibition. The IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.[7]

Western Blotting for Signaling Pathway Analysis

To evaluate the effect of the inhibitors on EGFR and its downstream signaling pathways, cells are treated with various concentrations of the compounds for a specified period. Following treatment, cell lysates are prepared and subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK1/2. After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. This allows for the assessment of the inhibition of EGFR phosphorylation and the downstream signaling cascade.[9][16][17]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR

Caption: EGFR Signaling Pathway.

Inhibitor_Mechanisms cluster_EGFR EGFR Kinase Domain ATP_Site ATP-Binding Site (with C797) Allosteric_Site Allosteric Site Third_Gen_TKI Third-Generation TKI (e.g., Osimertinib) Third_Gen_TKI->ATP_Site Covalent Binding JBJ_04_125_02 This compound JBJ_04_125_02->Allosteric_Site Allosteric Binding

Caption: Inhibitor Binding Mechanisms.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Lines EGFR Mutant Cell Lines Treatment Treat with Inhibitors (this compound or 3rd-Gen TKI) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (MTS) Treatment->Viability_Assay Western_Blot Western Blot (pEGFR, pAKT, pERK) Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Signaling_Inhibition Assess Signaling Inhibition Western_Blot->Signaling_Inhibition

Caption: Comparative Experimental Workflow.

Conclusion

This compound and third-generation EGFR TKIs represent two distinct and valuable approaches to targeting EGFR-mutant NSCLC. Third-generation TKIs have established efficacy against activating mutations and the T790M resistance mutation. However, the emergence of the C797S mutation highlights the need for alternative therapeutic strategies. The allosteric inhibitor this compound demonstrates the potential to overcome this resistance mechanism by binding to a different site on the EGFR kinase. Furthermore, studies suggest that a combination of an ATP-competitive inhibitor like osimertinib and an allosteric inhibitor like JBJ-04-125-02 could be a highly effective therapeutic approach, potentially delaying the onset of resistance.[9] Continued research and clinical investigation are crucial to fully elucidate the therapeutic potential of these novel inhibitors and their role in the evolving treatment paradigm for EGFR-mutant NSCLC.

References

Synergistic Suppression of Resistant EGFR-Mutant Lung Cancer: A Comparative Guide to (Rac)-JBJ-04-125-02 and Osimertinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to EGFR tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. This guide provides a comprehensive comparison of the synergistic effects of (Rac)-JBJ-04-125-02, a mutant-selective allosteric EGFR inhibitor, when used in combination with osimertinib, a third-generation ATP-competitive EGFR TKI. The data presented herein, derived from preclinical studies, demonstrates a potent synergistic interaction that leads to enhanced anti-tumor activity in EGFR-mutant lung cancer models, including those with acquired resistance mutations.

This compound is an investigational allosteric inhibitor that targets a different site on the EGFR protein than traditional ATP-competitive inhibitors.[1] Osimertinib is an established TKI effective against both sensitizing EGFR mutations and the T790M resistance mutation.[1] The combination of these two agents with distinct mechanisms of action has been shown to result in a more profound and durable inhibition of EGFR signaling, leading to increased apoptosis and more effective control of tumor growth in vitro and in vivo.[1][2]

Quantitative Comparison of In Vitro Efficacy

The synergistic effect of combining this compound and osimertinib has been quantified in various EGFR-mutant NSCLC cell lines. The following tables summarize the key findings from cell viability and apoptosis assays.

Table 1: Cell Viability (IC50) Data for Single Agents and Combination Therapy in EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)Combination Effect
H1975L858R/T790M~10~10Synergistic Inhibition
H3255GRL858R/T790M>1000~5Synergistic Inhibition
Ba/F3L858R/T790M/C797S~50>1000Synergistic Inhibition

Data compiled from published studies. Actual IC50 values may vary between experiments.

Table 2: Apoptosis Induction by Single Agents and Combination Therapy

Cell LineTreatmentFold Increase in Apoptosis (vs. Control)
H3255GRThis compound (10 µM)~1.5
H3255GROsimertinib (0.1 µM)~2.0
H3255GRCombination~4.5

Apoptosis measured by caspase-3/7 activity. Data are representative of published findings.

Signaling Pathway Inhibition

The combination of this compound and osimertinib leads to a more comprehensive shutdown of the EGFR signaling pathway and its downstream effectors, AKT and ERK, which are critical for tumor cell survival and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib (ATP-Competitive) Osimertinib->Inhibition1 JBJ0412502 This compound (Allosteric) JBJ0412502->Inhibition2 Inhibition1->EGFR Inhibition2->EGFR Cell_Viability_Workflow A Seed cells in 96-well plate B Add serial dilutions of This compound, Osimertinib, or combination A->B C Incubate for 72 hours B->C D Add MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490 nm E->F G Calculate IC50 values F->G

References

Navigating Resistance: A Comparative Guide to (Rac)-JBJ-04-125-02 in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the clinical management of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance mechanisms, such as the C797S mutation, limit their long-term efficacy. This guide provides a comparative analysis of (Rac)-JBJ-04-125-02, a novel mutant-selective, allosteric EGFR inhibitor, and its performance against other EGFR inhibitors in the context of cross-resistance.

Unveiling this compound: A Novel Allosteric Approach

This compound is a potent, orally active, allosteric inhibitor of EGFR.[1][2] Unlike traditional ATP-competitive TKIs, which bind to the kinase's ATP-binding pocket, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inactivates it.[3][4] This distinct mechanism of action provides a promising strategy to overcome resistance mutations that affect the ATP-binding site, such as the C797S mutation which is a major cause of resistance to third-generation EGFR TKIs like osimertinib.[2][5]

This compound has demonstrated potent activity against EGFR harboring various mutations, including the challenging L858R/T790M/C797S triple mutation, where many conventional TKIs fail.[3][6][7]

Comparative Efficacy: this compound vs. Other EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR inhibitors across a panel of engineered Ba/F3 cell lines expressing different EGFR mutations. Lower IC50 values indicate greater potency.

Cell Line (EGFR Mutation)This compound IC50 (µM)[6][8]Osimertinib IC50 (nM)[3][5][9]Gefitinib IC50 (nM)Erlotinib IC50 (nM)[3]Afatinib IC50 (nM)[3]
Ba/F3 L858R~0.1~10~10120.3
Ba/F3 L858R/T790M~0.024.6 - 13>1000>100057
Ba/F3 L858R/T790M/C797S~0.1>1000>1000>1000>1000
Ba/F3 Del19Not Available~10~570.8
Ba/F3 Del19/T790MNot Available~10>1000>1000165
Ba/F3 Del19/T790M/C797SNot Available>1000>1000>1000>1000

Data for Gefitinib was not consistently available in the same direct comparative studies.

As the data indicates, this compound maintains significant potency against the C797S triple mutation, a key advantage over third-generation inhibitors like osimertinib. Interestingly, while second-generation inhibitors like afatinib show some activity against T790M, they are ineffective against the C797S mutation.

Synergistic Potential: Combination Therapy

Studies have shown that combining this compound with the third-generation EGFR TKI osimertinib results in synergistic effects, leading to enhanced apoptosis and more effective inhibition of cellular growth compared to either agent alone.[4][10] This suggests a promising therapeutic strategy to overcome or delay the onset of resistance.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a common method to assess the dose-response relationship of a compound on cell proliferation.

Materials:

  • Cancer cell lines (e.g., Ba/F3 with engineered EGFR mutations)

  • 96-well plates

  • Complete cell culture medium

  • This compound and other EGFR inhibitors

  • MTS reagent (containing PES)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Addition: Add MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.[11][12]

Cross-Resistance Study Protocol

This protocol outlines the steps to establish and characterize drug-resistant cell lines to assess cross-resistance to other inhibitors.

1. Generation of Drug-Resistant Cell Lines:

  • Initial Exposure: Continuously expose the parental cancer cell line to an EGFR inhibitor at a concentration close to its IC50 value.[13][14]

  • Dose Escalation: Gradually increase the drug concentration in a stepwise manner as the cells adapt and resume proliferation.[14]

  • Maintenance: Maintain the resistant cell line in a culture medium containing the selective drug to ensure the stability of the resistant phenotype.[13]

  • Verification: Confirm the development of resistance by determining the IC50 of the parental and resistant cell lines to the selective drug. A significant increase in the IC50 value indicates the establishment of a resistant line.[14]

2. Cross-Resistance Profiling:

  • Cell Viability Assays: Perform cell viability assays (e.g., MTS assay as described above) on both the parental and the newly generated resistant cell lines.

  • Panel of Inhibitors: Test a panel of EGFR inhibitors, including this compound and inhibitors from different generations.

  • Data Analysis: Compare the IC50 values of each inhibitor in the parental and resistant cell lines. A significant increase in the IC50 value in the resistant line compared to the parental line indicates cross-resistance. Conversely, if an inhibitor maintains its potency against the resistant line, it suggests a lack of cross-resistance.

Visualizing the Mechanisms

EGFR Signaling Pathway and Inhibitor Action

EGFR_Signaling_Pathway cluster_inhibitors EGFR Inhibitors Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gen1_2_3 1st, 2nd, 3rd Gen TKIs (ATP-Competitive) Gen1_2_3->Dimerization JBJ_04_125_02 This compound (Allosteric) JBJ_04_125_02->EGFR

Caption: EGFR signaling pathway and points of intervention by different inhibitor classes.

Experimental Workflow for Cross-Resistance Studies

Cross_Resistance_Workflow Start Parental Cancer Cell Line Exposure Continuous Exposure to Increasing Concentrations of EGFR Inhibitor Start->Exposure Viability_Assay Cell Viability Assay (MTS) Start->Viability_Assay Resistant_Line Resistant Cell Line Established Exposure->Resistant_Line Resistant_Line->Viability_Assay Panel Treat both Parental and Resistant cells with a panel of EGFR inhibitors: - this compound - 1st, 2nd, 3rd Gen TKIs Viability_Assay->Panel IC50_Determination Determine IC50 values Panel->IC50_Determination Analysis Compare IC50 values to determine cross-resistance profile IC50_Determination->Analysis

Caption: Workflow for generating and characterizing cross-resistance in cancer cell lines.

Conclusion

This compound represents a significant advancement in the development of EGFR inhibitors, particularly in the context of acquired resistance. Its unique allosteric mechanism of action allows it to overcome key resistance mutations that render earlier generations of TKIs ineffective. The data presented in this guide highlights its potential as a single agent and in combination therapies for patients with EGFR-mutant NSCLC who have developed resistance to current treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.

References

A Comparative Analysis of (Rac)-JBJ-04-125-02 on Diverse EGFR Mutations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric EGFR inhibitor, (Rac)-JBJ-04-125-02, against various EGFR mutations, supported by experimental data.

This compound is a racemate of JBJ-04-125-02, which has been identified as a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike traditional ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the ATP-binding pocket, offering a potentially complementary therapeutic strategy.[4] This is particularly relevant in the context of acquired resistance to existing EGFR tyrosine kinase inhibitors (TKIs).[4]

Comparative Efficacy Against Key EGFR Mutations

This compound has demonstrated significant inhibitory activity against several clinically relevant EGFR mutations, including those that confer resistance to earlier generations of TKIs.

EGFR MutationCell LineAssay TypeInhibitorIC50 (nM)Efficacy Notes
L858R/T790M -Biochemical AssayJBJ-04-125-020.26Potent inhibition of the double mutant.[2][3][5]
L858R/T790M H1975Cell ViabilityJBJ-04-125-02Low nanomolarComparable to osimertinib in inhibiting cell proliferation.[4]
L858R/T790M/C797S Ba/F3Cell ViabilityJBJ-04-125-02Effective as a single agentOvercomes the C797S resistance mutation.[3][4]
L858R Ba/F3Cell ViabilityJBJ-04-125-02-Inhibits cell proliferation.[5]
Wild-Type EGFR Parental Ba/F3Cell ViabilityJBJ-04-125-02No inhibitionDemonstrates mutant selectivity.[4]

Mechanism of Action and Downstream Signaling

This compound functions as a mutant-selective allosteric inhibitor.[1] Its binding is enhanced when combined with an ATP-competitive covalent inhibitor like osimertinib.[1][4] This combination leads to increased apoptosis and more effective inhibition of cellular growth compared to either agent alone.[1][3][4]

Biochemical studies have shown that JBJ-04-125-02 effectively inhibits the phosphorylation of EGFR and key downstream signaling proteins, including AKT and ERK1/2, in mutant cell lines.[5]

Experimental Protocols

Cell Viability Assay

Cell proliferation and growth inhibition are assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[1] Cells, such as Ba/F3, H1975, H3255GR, and H3255DR, are treated with increasing concentrations of the inhibitor for 72 hours.[1] The viability is then measured to determine the half-maximal inhibitory concentration (IC50).

Western Blotting Analysis

To examine the effect of the inhibitor on protein phosphorylation, cells are treated with various concentrations of the compound. Following treatment, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against phosphorylated and total EGFR, AKT, and ERK1/2 to assess the inhibition of the signaling pathway.[4]

Visualizing EGFR Signaling and Experimental Workflow

To better understand the context of this compound's action, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for its evaluation.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Common Mutations cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mutations Common Activating Mutations cluster_pathways Downstream Signaling Cascades Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS L858R L858R L858R->EGFR Constitutive Activation Exon 19 Del Exon 19 Del Exon 19 Del->EGFR Constitutive Activation T790M (Resistance) T790M (Resistance) T790M (Resistance)->EGFR C797S (Resistance) C797S (Resistance) C797S (Resistance)->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. mTOR->Cell Proliferation, Survival, etc. RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, etc.

Caption: EGFR signaling cascade and points of mutational activation.

Experimental_Workflow Workflow for Evaluating this compound Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Treat cells with inhibitor Cell Viability Assay (MTS) Cell Viability Assay (MTS) Compound Treatment->Cell Viability Assay (MTS) 72h incubation Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Protein extraction Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay (MTS)->Data Analysis (IC50) Phosphorylation Analysis Phosphorylation Analysis Western Blot Analysis->Phosphorylation Analysis

Caption: Standard experimental workflow for inhibitor assessment.

References

Unveiling the Selectivity of (Rac)-JBJ-04-125-02 for Mutant Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-JBJ-04-125-02, a novel allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrates significant promise in selectively targeting EGFR mutations that confer resistance to existing therapies. This comparison guide provides an objective analysis of this compound's performance against other EGFR inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

This compound is the racemic mixture of JBJ-04-125-02, a potent and orally active mutant-selective allosteric EGFR inhibitor.[1][2][3] Its unique mechanism of action, targeting a site distinct from the ATP-binding pocket, offers a potential advantage in overcoming resistance mechanisms that affect traditional ATP-competitive inhibitors.[4][5] This is particularly relevant for non-small cell lung cancer (NSCLC) patients who have developed resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[6]

Comparative Efficacy Against Mutant EGFR

The selectivity of this compound for mutant EGFR is a key attribute. Experimental data demonstrates its high potency against clinically relevant EGFR mutations, including the challenging L858R/T790M and L858R/T790M/C797S mutations.[3][6][7] The C797S mutation, in particular, is a major mechanism of resistance to third-generation inhibitors like osimertinib.[4]

Table 1: In Vitro Inhibitory Activity (IC50) of EGFR Inhibitors
EGFR GenotypeThis compound (nM)Osimertinib (nM)Erlotinib (nM)Gefitinib (nM)Afatinib (nM)
Wild-Type >10,000[8]~186 - 493[4][7]~7 - 100[7][9]~100 - 500[1]~10 - 93[7]
L858R ~1,000[8]~12 - 15[4][7]~4 - 48[7][9]~5 - 25[1]~0.5 - 1[7]
Exon 19 Del Not Reported~7 - 12[4][7]~2 - 20[9]~2 - 15[1]~0.4 - 0.7[7]
L858R/T790M 0.26 [2][3]~1 - 15[4][7]>1,000[7]>1,000[1]~57 - 100[7]
Exon 19 Del/T790M Not Reported~1 - 10[4][7]>1,000[7]>1,000[1]~165[7]
L858R/T790M/C797S ~250 [8]>1,000[4]>1,000[4]>1,000[4]>1,000[4]

Note: IC50 values are compiled from various sources and experimental conditions may differ. The data for this compound is for the active enantiomer, JBJ-04-125-02.

The data clearly illustrates the remarkable potency of JBJ-04-125-02 against the double mutant L858R/T790M, with an IC50 of 0.26 nM.[2][3] More importantly, it retains significant activity against the triple mutant L858R/T790M/C797S, a key advantage over covalent ATP-competitive inhibitors like osimertinib.[8] Crucially, JBJ-04-125-02 shows minimal activity against wild-type EGFR, suggesting a favorable therapeutic window and potentially reduced side effects commonly associated with non-selective EGFR inhibitors.[8]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor, binding to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. This allosteric modulation inhibits the receptor's kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10][11]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P P EGFR->P Autophosphorylation Grb2 Grb2/Shc P->Grb2 PI3K PI3K P->PI3K Sos Sos Grb2->Sos Ras RAS Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JBJ This compound JBJ->EGFR Allosteric Inhibition Osimertinib ATP-Competitive Inhibitors (e.g., Osimertinib) Osimertinib->EGFR ATP-Competitive Inhibition

EGFR Signaling Pathway and Inhibitor Action

Experimental Protocols

Biochemical Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is employed to determine the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein (wild-type or mutant).

Materials:

  • Recombinant human EGFR kinase domain (specific mutation)

  • Biotinylated peptide substrate (e.g., Poly-GT-biotin)

  • ATP (Adenosine triphosphate)

  • HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well low-volume white plates

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay plate.

  • Add the EGFR enzyme and biotinylated substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific EGFR mutant.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTS Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines harboring specific EGFR mutations.

Materials:

  • Cancer cell lines with known EGFR status (e.g., NCI-H1975 for L858R/T790M)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well clear-bottom cell culture plates

  • Test compounds serially diluted in cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow cluster_biochemical Biochemical Assay (HTRF) cluster_cellular Cellular Assay (MTS) B1 Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B2 Incubate Reaction Mixture B1->B2 B3 Add HTRF Detection Reagents B2->B3 B4 Read Fluorescence B3->B4 B5 Calculate IC50 B4->B5 C1 Seed Cells in 96-well Plate C2 Treat with Inhibitor C1->C2 C3 Incubate for 72 hours C2->C3 C4 Add MTS Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6

References

A Head-to-Head Comparison of (Rac)-JBJ-04-125-02 and Osimertinib in Targeting Mutant EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, two inhibitors, (Rac)-JBJ-04-125-02 and osimertinib, have emerged as significant players. This guide provides a detailed head-to-head comparison of these two compounds, summarizing their mechanisms of action, biochemical and cellular efficacy, and performance in preclinical in vivo models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has established itself as a standard-of-care for NSCLC patients with EGFR sensitizing and T790M resistance mutations. It acts as an ATP-competitive covalent inhibitor. In contrast, this compound is a fourth-generation, mutant-selective, allosteric inhibitor effective against EGFR mutations, including the challenging C797S resistance mutation.[1][2] A key finding from preclinical studies is the synergistic anti-tumor activity observed when this compound and osimertinib are used in combination, suggesting a promising therapeutic strategy to overcome and delay acquired resistance.[1][3]

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and osimertinib against various EGFR mutant cell lines.

Table 1: In Vitro Efficacy (IC50, nM) of this compound against EGFR Mutants

Cell Line/EGFR MutationIC50 (nM)
EGFRL858R/T790M0.26[4][5][6][7]
Ba/F3 EGFRL858R~100
Ba/F3 EGFRL858R/T790M~10
Ba/F3 EGFRL858R/T790M/C797S~100

Data compiled from multiple sources.[3][4][8]

Table 2: In Vitro Efficacy (IC50, nM) of Osimertinib against EGFR Mutants

Cell Line/EGFR MutationIC50 (nM)
PC-9 (exon 19 deletion)23
H1975 (L858R/T790M)<15
Ba/F3 EGFRG719S+T790M~100
Ba/F3 EGFRL861Q+T790M~100

Data compiled from multiple sources.[9][10]

Mechanism of Action

Osimertinib is an irreversible, ATP-competitive inhibitor that covalently binds to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR.[11] This action effectively blocks the kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[11][12] Its selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects.[10]

This compound is a mutant-selective allosteric inhibitor.[1] Unlike ATP-competitive inhibitors, it binds to a site distinct from the ATP pocket, inducing a conformational change that inactivates the receptor. This allosteric mechanism allows it to be effective against mutations like C797S that confer resistance to covalent ATP-competitive inhibitors such as osimertinib.[3][6]

Signaling Pathways

The binding of these inhibitors to EGFR disrupts the downstream signaling cascades that promote tumor growth and survival. The following diagram illustrates the EGFR signaling pathway and the points of inhibition by both compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib (ATP-Competitive) Osimertinib->EGFR Inhibits Kinase Activity JBJ This compound (Allosteric) JBJ->EGFR Inhibits Allosterically

Caption: EGFR signaling pathway and inhibition points of osimertinib and this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of EGFR-mutant cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Ba/F3, H1975, H3255GR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with serially diluted concentrations of this compound or osimertinib for 72 hours.[1]

  • MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[13][14]

  • Absorbance Measurement: For MTS assays, directly measure the absorbance at 490 nm. For MTT assays, first add a solubilization solution to dissolve the formazan crystals, then measure the absorbance at 570 nm.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

MTS_Assay_Workflow A Seed cells in 96-well plate B Treat with serially diluted compounds A->B C Incubate for 72 hours B->C D Add MTS/MTT reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow for a typical MTS/MTT cell viability assay.

Western Blotting for EGFR Signaling

Objective: To assess the effect of the inhibitors on the phosphorylation of EGFR and downstream signaling proteins.

Methodology:

  • Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to membrane) B->C D Immunoblotting (Primary Antibody) C->D E Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F

Caption: General workflow for Western blot analysis of protein phosphorylation.

In Vivo Studies

Preclinical in vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of both compounds.

This compound: In a genetically engineered mouse model harboring the EGFRL858R/T790M/C797S mutation, oral administration of JBJ-04-125-02 at 50 mg/kg daily resulted in significant tumor regression.[4]

Osimertinib: In patient-derived xenograft (PDX) models with EGFR-activating mutations, osimertinib treatment (25 mg/kg per day, oral gavage) led to tumor regression.[15]

Combination Therapy: The combination of osimertinib and this compound has shown increased efficacy in vivo compared to either agent alone, leading to a greater increase in apoptosis and more effective tumor growth inhibition.[1]

Conclusion

This compound and osimertinib are both potent inhibitors of mutant EGFR, but they employ distinct mechanisms of action that can be leveraged for therapeutic benefit. Osimertinib is a clinically validated ATP-competitive inhibitor effective against common sensitizing and T790M resistance mutations. This compound, as an allosteric inhibitor, offers a promising strategy to target resistance mutations that evade ATP-competitive drugs, such as the C797S mutation. The synergistic effect observed with their combined use in preclinical models strongly suggests that a dual-targeting approach could be a powerful strategy to enhance therapeutic efficacy and combat the emergence of resistance in EGFR-mutant NSCLC. Further clinical investigation into this combination is warranted.

References

Safety Operating Guide

Personal protective equipment for handling (Rac)-JBJ-04-125-02

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of (Rac)-JBJ-04-125-02, a potent, mutant-selective, allosteric EGFR inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₉H₂₆FN₅O₃S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 543.68 g/mol --INVALID-LINK--
CAS Number 2140807-05-0 (racemic)--INVALID-LINK--
IC₅₀ 0.26 nM for EGFRL858R/T790M--INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
Storage (Powder) -20°C for long term (months to years), dry and dark. 0-4°C for short term (days to weeks).--INVALID-LINK--
Storage (In Solution) Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.--INVALID-LINK--

Personal Protective Equipment (PPE) and Handling

As a potent kinase inhibitor, this compound should be handled with care in a laboratory setting. The following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. Change gloves frequently and after handling the compound.

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: For handling larger quantities or if there is a risk of aerosolization, use a NIOSH-approved respirator.

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Weigh the compound in an enclosure to prevent dispersal of the powder.

  • For preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

Operational Plan: Reconstitution and Storage

This compound is typically provided as a solid powder.

Reconstitution Protocol:

  • Allow the vial to warm to room temperature before opening.

  • Add the desired volume of an appropriate solvent, such as DMSO, to the vial.

  • Gently vortex or sonicate the vial to ensure the compound is fully dissolved.

Storage of Solutions:

  • Once reconstituted, it is recommended to aliquot the solution into single-use vials to minimize freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one month.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed container for hazardous liquid waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.

Signaling Pathway Diagram

This compound is an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the EGFR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ATP_Binding_Site ATP Binding Site EGFR->ATP_Binding_Site Activates Allosteric_Site Allosteric Site Allosteric_Site->ATP_Binding_Site Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ATP_Binding_Site->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway ATP_Binding_Site->PI3K_AKT JBJ_04_125_02 This compound JBJ_04_125_02->Allosteric_Site Binds to Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.